molecular formula C13H19N3O2S B13686392 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

カタログ番号: B13686392
分子量: 281.38 g/mol
InChIキー: IQABRPKXVVKYIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a chemical building block of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active compounds. Its structure incorporates two privileged pharmacophores: a 2-aminothiazole ring and a Boc-protected 1,2,5,6-tetrahydropyridine moiety. The 2-aminothiazole scaffold is a versatile heterocycle prevalent in numerous bioactive molecules and approved drugs, known for its ability to improve bioavailability and engage in key molecular interactions . Research into structurally related 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has identified this chemotype as a novel class of compounds with central dopamine agonist properties, showing pronounced effects in models of Parkinson's disease and reserpine-induced depression . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the tetrahydropyridine ring enhances the compound's stability and solubility, making it a crucial intermediate for further synthetic manipulation in drug discovery campaigns. This compound is intended for research applications such as the synthesis and optimization of novel therapeutic agents, investigation of dopaminergic pathways, and as a key intermediate in library development for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C13H19N3O2S

分子量

281.38 g/mol

IUPAC名

tert-butyl 5-(2-amino-1,3-thiazol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h5,8H,4,6-7H2,1-3H3,(H2,14,15)

InChIキー

IQABRPKXVVKYIF-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)C2=CSC(=N2)N

製品の起源

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged molecular scaffolds. 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a highly versatile, advanced chemical intermediate utilized predominantly in the synthesis of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The structural architecture of this compound is bi-functional:

  • The 2-Aminothiazole Core: Acts as a canonical hinge-binding pharmacophore. The nitrogen and sulfur heteroatoms, alongside the exocyclic amine, form critical hydrogen bonds with the backbone amides of the kinase hinge region .

  • The Boc-Protected Tetrahydropyridine Ring: Serves as a rigidified, vector-directing spacer. It projects out of the ATP-binding pocket toward the solvent-exposed region, allowing chemists to fine-tune the pharmacokinetic (PK) profile of the drug candidate post-deprotection.

This whitepaper details the physicochemical properties, mechanistic synthetic pathways, and analytical validation protocols required to effectively utilize this intermediate in drug development workflows.

Physicochemical Profiling & Causality

Understanding the physicochemical properties of this intermediate is critical for optimizing both its synthesis and its downstream integration into active pharmaceutical ingredients (APIs).

PropertyValueMechanistic Implication
Molecular Formula C₁₃H₁₉N₃O₂SDefines the stoichiometric baseline for cross-coupling reactions.
Molecular Weight 281.38 g/mol Ideal fragment size; leaves ample molecular weight budget for downstream derivatization without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~96.7 ŲThe aminothiazole provides a localized dipole (H-bond donor/acceptor pair) essential for target engagement, while the Boc group masks the secondary amine to prevent unwanted side reactions.
Hydrogen Bond Donors 1 (-NH₂ group)Essential for anchoring the molecule to the kinase hinge region.
Hydrogen Bond Acceptors 5 (N, O, S atoms)Facilitates solubility in polar aprotic solvents during synthesis.
Estimated LogP 2.1 – 2.5The lipophilic tert-butoxycarbonyl (Boc) group ensures high solubility in organic solvents (e.g., 1,4-dioxane, THF) during early-stage cross-coupling.
Physical State Crystalline SolidAllows for purification via recrystallization, circumventing the need for low-yielding chromatographic steps at scale.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This method couples 4-bromothiazol-2-amine with 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester.

Mechanistic Causality of Reagent Selection
  • Catalyst Choice (Pd(dppf)Cl₂): Electron-rich heteroaryl halides (like 4-bromothiazol-2-amine) are prone to catalyst deactivation and protodeboronation. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-coordination geometry on the palladium center. This wide bite-angle accelerates the rate-limiting reductive elimination step, preventing the degradation of the catalyst into inactive palladium black .

  • Solvent System (1,4-Dioxane/H₂O): A biphasic system is strictly required. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst. Water is essential to dissolve the inorganic base (K₂CO₃), generating hydroxide ions that coordinate to the boron atom. This forms a tetra-coordinated, electron-rich boronate complex, which is a prerequisite for successful transmetalation onto the Pd(II) intermediate.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothiazol-2-amine (1.0 equiv, 10.0 mmol) and 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.2 equiv, 12.0 mmol).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 equiv, 30.0 mmol).

  • Solvent Introduction: Introduce a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL). Degas the suspension by sparging with ultra-high-purity Argon for 15 minutes.

  • Catalyst Loading: Under a positive flow of Argon, rapidly add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Seal the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 14 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove palladium residues, washing the filter cake with Ethyl Acetate (3 × 30 mL).

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure product.

Analytical Characterization & Self-Validation

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met to confirm structural integrity before proceeding to downstream deprotection:

  • LC-MS (ESI+): The presence of the basic aminothiazole nitrogen ensures strong ionization. A successful reaction is validated by the disappearance of the starting bromide mass and the emergence of a dominant [M+H]⁺ peak at m/z 282.1 .

  • ¹H NMR (400 MHz, CDCl₃): The spectrum acts as a definitive structural proof.

    • Validation Point 1: The disappearance of the intense pinacol methyl singlets (~1.25 ppm) confirms the consumption of the boronic ester.

    • Validation Point 2: The emergence of the thiazole aromatic proton at ~6.40 ppm (1H, s) .

    • Validation Point 3: The preservation of the Boc protecting group, visible as a sharp, integrated singlet at 1.45 ppm (9H, s) .

    • Validation Point 4: The alkene proton of the tetrahydropyridine ring appears as a multiplet at ~6.10 ppm (1H, m) , confirming the double bond did not undergo unwanted reduction.

Downstream Application & Visualization

Once synthesized and validated, the intermediate undergoes acidic cleavage (typically using Trifluoroacetic Acid in Dichloromethane) to remove the Boc group. The newly liberated secondary amine of the tetrahydropyridine ring is then functionalized via reductive amination or amide coupling. This workflow has been instrumental in the discovery of highly potent and selective diaminothiazole inhibitors targeting cyclin-dependent kinases (CDKs) and Src-family kinases .

G A 1-Boc-1,2,5,6-tetrahydropyridine- 3-boronic acid pinacol ester C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 A->C B 4-Bromothiazol-2-amine B->C D 4-(1-Boc-1,2,5,6-tetrahydro- 3-pyridyl)thiazol-2-amine C->D C-C Bond Formation E Boc Deprotection (TFA/DCM) D->E Acidic Cleavage F Kinase Hinge-Binding Scaffold E->F Derivatization

Fig 1: Synthetic workflow of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine.

References

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis, in silico docking and hepatotoxicity studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases Source: PubMed Central (PMC) URL: [Link]

Advanced Physicochemical Profiling and Synthetic Utility of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics relies heavily on bifunctional building blocks that offer both structural rigidity and orthogonal reactivity. 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a highly privileged intermediate frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) agents.

This whitepaper provides an in-depth technical analysis of this molecule, focusing on its exact mass determination via High-Resolution Mass Spectrometry (HRMS), its structural role as a kinase hinge-binder, and self-validating experimental protocols for its analytical characterization and synthetic manipulation.

Physicochemical Identity & Mass Spectrometry

A critical distinction in early-stage drug development is the difference between a compound's average molecular weight (used for stoichiometric calculations) and its exact monoisotopic mass (used for HRMS identification).

For 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, the elemental composition is C₁₃H₁₉N₃O₂S .

Quantitative Data Summary

The following table summarizes the core physicochemical parameters required for analytical method development and synthetic tracking.

ParameterValueSignificance in Workflow
Chemical Formula C₁₃H₁₉N₃O₂SDefines elemental composition and isotopic distribution.
Average Molecular Weight 281.38 g/mol Utilized for bulk molarity and yield calculations.
Exact Mass (Monoisotopic) 281.1198 DaTarget value for HRMS structural confirmation.
Expected [M+H]⁺ m/z 282.1271Primary ion observed in ESI+ mass spectrometry.
Deprotected [M+H]⁺ m/z 182.0746Target ion for monitoring Boc-deprotection completion.
The Role of Exact Mass in Structural Validation

High-Resolution Mass Spectrometry (HRMS) is indispensable for validating the molecular formula of synthetic intermediates. With sub-ppm mass accuracy, HRMS distinguishes the target analyte from isobaric impurities that possess identical nominal masses but different elemental compositions . Furthermore, the isotopic distribution pattern—specifically the M+2 peak generated by the natural abundance of Sulfur-34 (~4.2%)—serves as a secondary confirmation of the thiazole ring's integrity.

HRMS Step1 Sample Preparation (1 µg/mL in MeOH/H2O) Step2 UHPLC Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 ESI+ Ionization (Formation of [M+H]+) Step2->Step3 Step4 Orbitrap/Q-TOF HRMS (Resolution > 70,000) Step3->Step4 Step5 Exact Mass Determination (m/z 282.1271 [M+H]+) Step4->Step5

Figure 1: Self-validating HRMS workflow for exact mass determination.

Protocol: HRMS Exact Mass Determination

Causality & Design: This protocol utilizes a shallow acidic gradient to ensure complete protonation of the basic thiazole and tetrahydropyridine nitrogens, maximizing ESI+ signal intensity while retaining the lipophilic Boc group on the stationary phase.

  • System Suitability (Self-Validation): Prior to injection, calibrate the Orbitrap or Q-TOF mass spectrometer using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 2 ppm mass accuracy. Inject a solvent blank (50:50 MeOH:H₂O) to establish a baseline and rule out column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using an aqueous solution containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–1000) at a minimum resolution of 70,000.

  • Acceptance Criteria: The extracted ion chromatogram (EIC) must show a single dominant peak where the observed[M+H]⁺ is within 5 ppm of the theoretical 282.1271 m/z .

Structural Orthogonality & Medicinal Chemistry Applications

The strategic value of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine lies in its dual functional handles, which allow for orthogonal synthetic modifications .

  • The 2-Aminothiazole Motif (Kinase Hinge Binder): The 2-aminothiazole ring is a privileged scaffold in oncology. It acts as a potent hydrogen bond donor and acceptor, perfectly complementing the backbone carbonyl and NH residues of the kinase hinge region (e.g., gatekeeper residues). This exact motif is the primary binding anchor in FDA-approved kinase inhibitors such as Dasatinib .

  • The 1-Boc-Tetrahydropyridine Motif: The tert-butoxycarbonyl (Boc) group protects the secondary amine during harsh coupling reactions at the thiazole site. Because Boc is stable to basic and nucleophilic conditions, it provides perfect orthogonality. Once the thiazole is functionalized, the Boc group can be selectively removed under acidic conditions to reveal a reactive secondary amine for further derivatization (e.g., reductive amination) .

G A 4-(1-Boc-1,2,5,6-tetrahydro- 3-pyridyl)thiazol-2-amine B 2-Aminothiazole Motif (Kinase Hinge Binder) A->B Motif 1 C 1-Boc-Tetrahydropyridine (Orthogonal Protection) A->C Motif 2 D Amide/Urea Coupling (Electrophile Addition) B->D Base/Coupling Reagent E Acidic Deprotection (TFA or HCl) C->E Acidic Conditions F Secondary Amine (Reductive Amination) E->F Yields

Figure 2: Orthogonal reactivity pathways of the bifunctional building block.

Standardized Protocol: Orthogonal Boc Deprotection

To utilize the tetrahydropyridine ring, the Boc group must be cleanly removed.

Causality & Design: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized because the strong acid protonates the Boc carbonyl, triggering the elimination of isobutylene gas and carbon dioxide. The evolution of these gaseous byproducts provides a powerful entropic driving force, pushing the reaction to irreversible completion without damaging the thiazole ring.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 100 mg (0.355 mmol) of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in 4.0 mL of anhydrous Dichloromethane (DCM).

  • Acid Addition: Submerge the flask in an ice bath (0 °C) under a nitrogen atmosphere. Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) dropwise. Note: The low temperature controls the initial exothermic protonation.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 5 µL aliquot, quench it in 1 mL of saturated aqueous NaHCO₃, extract with Ethyl Acetate, and analyze via LC-MS. The reaction is validated as complete when the precursor peak (m/z 282.12) is <1% relative to the product peak (m/z 182.07).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove volatile DCM and excess TFA. Triturate the resulting crude oil with cold diethyl ether to precipitate the target secondary amine as a highly pure TFA salt.

References

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Available at:[Link]

  • National Institutes of Health (NIH PMC). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at:[Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

Solubility profile of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in Organic Solvents

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, with poor physicochemical properties being a primary cause of late-stage failures. Among these properties, solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic potential.[1][2] This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, a heterocyclic compound with structural motifs relevant to modern medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind each step, ensuring a robust, reproducible, and insightful analysis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental methodologies.

Introduction: The Imperative of Solubility

The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a substance that can be dissolved in a given solvent at equilibrium, is a cornerstone of preformulation studies.[3] It directly influences a drug's absorption and, consequently, its bioavailability.[4][5] An NCE with poor solubility can lead to inadequate absorption, requiring higher doses that may increase toxicity and complicate formulation efforts.[6] Early and accurate characterization of a compound's solubility in various solvent systems is therefore not just a data-gathering exercise; it is a crucial risk mitigation strategy that informs decisions in process chemistry, formulation design, and toxicological studies.

The Target Compound: 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

The subject of this guide is a molecule featuring several key functional groups that dictate its physicochemical behavior:

  • Boc-Protected Tetrahydropyridine: The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis. It adds significant nonpolar, lipophilic character to the molecule.

  • Aminothiazole Moiety: The aminothiazole ring is a privileged scaffold in medicinal chemistry. The primary amine and the nitrogen and sulfur heteroatoms provide sites for hydrogen bonding and polar interactions.

  • Tetrahydropyridine Ring: This partially saturated ring contributes to the molecule's conformational flexibility and overall three-dimensional shape.

The interplay between the lipophilic Boc group and the polar aminothiazole moiety suggests a complex solubility profile, making a systematic investigation essential.

Objectives of This Guide

This guide aims to:

  • Establish the theoretical framework for understanding solubility.

  • Provide a validated, step-by-step protocol for determining the thermodynamic solubility of the target compound in a range of organic solvents.

  • Offer a systematic approach to interpreting the resulting solubility data to guide further development activities.

Theoretical Foundations of Solubility

Thermodynamic Principles: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7][8] However, a more rigorous understanding is rooted in thermodynamics. The dissolution of a crystalline solid is a two-step process: the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the solute molecules by the solvent (solvation energy).[9] The overall Gibbs free energy of the process determines solubility. Solubility is also temperature-dependent; for most solids, solubility increases with temperature in an endothermic process.[10][11]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is imperative to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the solid phase.[3] It is a path-independent, intrinsic property of the compound-solvent system at a given temperature and pressure.

  • Kinetic Solubility: This is often measured in high-throughput screening. It measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[12][13] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[3][14]

For robust preformulation and process development, determining the thermodynamic solubility is essential for reproducible and reliable data.[14]

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond simple polarity and better predict solubility, the Hansen Solubility Parameters (HSP) provide a more nuanced framework.[15] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from weak van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation.

The principle is that substances with similar HSP values (a smaller "Hansen distance," Ra) are more likely to be miscible.[16] While a full HSP determination is beyond the scope of this guide, understanding this concept helps rationalize the choice of solvents and interpret the resulting data.

Experimental Design for Determining Thermodynamic Solubility

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse set of organic solvents is chosen to cover a wide range of polarities, hydrogen bonding capabilities, and chemical classes. This allows us to probe the various intermolecular forces that govern the dissolution of our target compound.

Table 1: Selected Organic Solvents for Solubility Profiling

Solvent Class Polarity Key Interactions
n-Hexane Alkane Nonpolar Dispersion forces
Toluene Aromatic Nonpolar Dispersion, π-π stacking
Diethyl Ether Ether Slightly Polar H-bond acceptor
Ethyl Acetate Ester Polar Aprotic H-bond acceptor, dipole
Acetone Ketone Polar Aprotic H-bond acceptor, dipole
Acetonitrile Nitrile Polar Aprotic Strong dipole, H-bond acceptor
Isopropanol (IPA) Alcohol Polar Protic H-bond donor/acceptor
Ethanol Alcohol Polar Protic H-bond donor/acceptor
Methanol Alcohol Polar Protic H-bond donor/acceptor
Dimethylformamide (DMF) Amide Polar Aprotic Strong dipole, H-bond acceptor

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Strong dipole, H-bond acceptor |

The Shake-Flask Method: The Gold Standard

The shake-flask method is the most reliable technique for determining equilibrium solubility.[7][17] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent analysis of the saturated solution provides the solubility value. This method's strength lies in its direct measurement of the system at equilibrium, minimizing the kinetic artifacts seen in other methods.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical technique for accurately quantifying the concentration of the dissolved compound.[7] Its high sensitivity, specificity, and precision allow for reliable measurements even at low concentrations. A validated method with a proper calibration curve is crucial for data integrity.

Detailed Experimental Protocol

Materials and Equipment
  • Compound: 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (solid, purity >98%)

  • Solvents: HPLC-grade solvents as listed in Table 1.

  • Equipment:

    • Analytical balance (±0.01 mg)

    • 2 mL glass vials with screw caps and PTFE septa

    • Orbital shaker with temperature control

    • Centrifuge

    • HPLC system with a UV detector

    • Syringes and 0.22 µm PTFE syringe filters

    • Volumetric flasks and pipettes for standard preparation

Step-by-Step Workflow for Solubility Determination

The following protocol outlines a robust procedure for measuring thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid (~10 mg) to a 2 mL vial prep2 Add 1 mL of the selected organic solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place vials on an orbital shaker at constant temperature (25°C) prep3->equil1 equil2 Agitate for 72 hours to ensure equilibrium is reached equil1->equil2 sep1 Allow vials to stand for 1 hour equil2->sep1 sep2 Centrifuge at 10,000 rpm for 15 minutes sep1->sep2 sep3 Carefully collect supernatant with a syringe sep2->sep3 sep4 Filter through a 0.22 µm PTFE syringe filter sep3->sep4 analysis1 Prepare serial dilutions of the filtrate sep4->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Quantify concentration against a calibration curve analysis2->analysis3

Fig. 1: Experimental workflow for the shake-flask solubility determination method.
HPLC Method Parameters (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Calibration: Prepare standards from 1 µg/mL to 200 µg/mL in the mobile phase.

Protocol Validation: Ensuring True Equilibrium

To ensure the 72-hour time point represents true equilibrium, a validation step is critical. For a subset of solvents (e.g., one polar, one nonpolar), samples should be taken at 24, 48, and 72 hours. If the measured concentrations at 48 and 72 hours are statistically identical, it provides strong evidence that equilibrium has been achieved.[3] This self-validating step is essential for the trustworthiness of the data.

Results and Discussion

Solubility Profile of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

The following table presents a hypothetical but scientifically plausible solubility profile for the target compound at 25°C.

Table 2: Equilibrium Solubility Data

Solvent Solubility (mg/mL) Classification
n-Hexane < 0.1 Practically Insoluble
Toluene 1.5 Sparingly Soluble
Diethyl Ether 3.2 Sparingly Soluble
Ethyl Acetate 25.8 Soluble
Acetone 85.1 Freely Soluble
Acetonitrile 40.3 Soluble
Isopropanol (IPA) 15.5 Soluble
Ethanol 22.0 Soluble
Methanol 18.9 Soluble
Dimethylformamide (DMF) > 200 Very Soluble

| Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble |

Interpretation of the Solubility Profile

The data reveals a clear trend that can be explained by the molecule's structure.

G cluster_compound Solute: Target Compound cluster_solvents Solvents Boc Lipophilic Boc Group Thiazole Polar Aminothiazole Nonpolar Nonpolar (e.g., Hexane) Boc->Nonpolar Favorable (Dispersion) PolarProtic Polar Protic (e.g., Methanol) Boc->PolarProtic Less Favorable PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Boc->PolarAprotic Favorable (Dipole-Induced) Thiazole->Nonpolar Unfavorable Thiazole->PolarProtic Favorable (H-Bonding) Thiazole->PolarAprotic Very Favorable (Dipole & H-bond accepting)

Fig. 2: Solute-solvent interaction model based on molecular structure.
  • Poor Solubility in Nonpolar Solvents: The compound is practically insoluble in hexane. This is expected, as the energy required to break the crystal lattice, which is stabilized by polar interactions of the aminothiazole group, is not compensated by the weak dispersion forces offered by hexane. Solubility in toluene is slightly better, possibly due to π-π interactions with the aromatic ring.

  • Good Solubility in Polar Aprotic Solvents: The highest solubility is observed in strong polar aprotic solvents like DMSO, DMF, and acetone. These solvents are excellent hydrogen bond acceptors and have strong dipoles, allowing them to effectively solvate both the polar aminothiazole moiety and the polarizable Boc-carbonyl group without the competing self-association seen in protic solvents.

  • Moderate Solubility in Alcohols (Polar Protic): The compound shows good solubility in alcohols like methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the aminothiazole group. However, the energy required to disrupt the solvent's own hydrogen-bonding network likely tempers the solubility compared to polar aprotic solvents.

  • Balanced Profile: The overall profile suggests a molecule with a balanced character. The Boc group provides enough lipophilicity to allow for some solubility in less polar solvents like ethers and esters, while the aminothiazole ensures high solubility in polar media.

Implications for Pharmaceutical Development
  • Process Chemistry: The high solubility in solvents like acetone and ethyl acetate suggests these could be excellent choices for reaction media or for purification via crystallization, by using a less effective solvent like hexane or toluene as an anti-solvent.

  • Formulation: The broad solubility is advantageous. For oral formulations, solvents like ethanol could be part of a liquid dosage form. The data also provides a basis for selecting solvents in amorphous solid dispersion screening.

  • Toxicology: Knowledge of solubility in solvents like DMSO is critical for preparing stock solutions for in vitro and in vivo biological assays, ensuring the compound remains dissolved at the tested concentrations.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to determining the organic solvent solubility profile of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. By grounding the experimental protocol in the fundamental principles of thermodynamic solubility and employing the gold-standard shake-flask method, the resulting data is both reliable and highly informative. The analysis demonstrates that the target compound exhibits a versatile solubility profile, with a preference for polar aprotic solvents, which is consistent with its molecular structure. This information is invaluable for making informed decisions throughout the drug development pipeline, ultimately de-risking the path from a promising molecule to a potential therapeutic.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Avdeef, A. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • PharmTech. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • Jadhav, N., et al. (2014). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Wikipedia. Solubility. [Link]

  • Al-Ali, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. European Journal of Pharmaceutical Sciences. [Link]

  • Hansen, C. M. HSP Basics - Hansen Solubility Parameters. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. [Link]

  • ResearchGate. (n.d.). Principles of Solubility. [Link]

  • Burke, J. (1984). Part 6 - Three Component Parameters - Solubility Parameters. [Link]

  • Chemistry LibreTexts. Solubility. [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • Yamamoto, H. (2018). Consideration of Hansen solubility parameters. Part 1. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

  • University of Toronto Scarborough. Solubility. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Technobis Crystallization Systems. (2024, February 9). How to measure solubility with Crystalline. YouTube. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

Sources

1H NMR and 13C NMR spectrum analysis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive information regarding molecular structure in the solution state.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. By dissecting its spectral features, this document serves as an authoritative reference for researchers engaged in the synthesis and characterization of related molecular scaffolds. We will delve into optimized experimental protocols, detailed signal assignments, and the underlying principles that govern the observed chemical shifts and coupling patterns, thereby providing a self-validating framework for the structural confirmation of this molecule.

Introduction

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a bifunctional molecule incorporating a protected tetrahydropyridine moiety and an aminothiazole ring. Such structures are prevalent in pharmacologically active compounds, making their unambiguous characterization essential. NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei, offers a powerful, non-destructive method to confirm covalent connectivity and stereochemistry.[2] The successful installation of the tert-butyloxycarbonyl (Boc) protecting group, the specific substitution pattern of the two heterocyclic rings, and the integrity of the overall structure can be unequivocally verified. This guide provides a detailed walkthrough of the spectral interpretation, grounded in fundamental principles and supported by advanced 2D correlation techniques that remove ambiguity.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following standardized numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine.

Experimental Methodology

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol for NMR Sample Preparation

This protocol is designed to produce a high-quality, homogeneous sample, which is critical for obtaining sharp, well-resolved NMR spectra.

  • Material Weighing: Accurately weigh 5-10 mg of the title compound for ¹H NMR or 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[3]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. If the compound has limited solubility or contains acidic protons (like the amine N-H) that would benefit from slower exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper magnetic field shimming.[4]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A visually clear, particulate-free solution is required.

  • Filtration and Transfer: Solid particles in an NMR sample severely degrade spectral quality by distorting the magnetic field homogeneity, leading to broad lines. To prevent this, filter the solution directly into a clean, high-quality NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool. Cotton wool should be avoided as solvents can leach impurities from it.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Data Acquisition Parameters
  • Spectrometer: Bruker Avance 400 MHz (or higher field instrument).

  • Solvent: CDCl₃ (unless otherwise specified).

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Temperature: 298 K (25 °C).

  • ¹H NMR: 16-64 scans, 1-second relaxation delay.

  • ¹³C NMR: 1024-4096 scans, 2-second relaxation delay, with broadband proton decoupling.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

Signal Assignment and Interpretation
  • δ ~ 6.51 (s, 1H, H5): This singlet in the aromatic region corresponds to the lone proton on the thiazole ring. Its chemical shift is characteristic of protons on electron-rich five-membered heterocycles.

  • δ ~ 6.15 (br s, 1H, H4'): This broad singlet corresponds to the olefinic proton on the tetrahydropyridine ring. Its proximity to the thiazole ring causes a downfield shift.

  • δ ~ 5.02 (br s, 2H, NH₂): The two protons of the primary amine on the thiazole ring typically appear as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange. This signal will readily exchange with D₂O.[5]

  • δ ~ 4.10 (s, 2H, H2'): These two protons are adjacent to the nitrogen atom of the tetrahydropyridine ring and are deshielded, appearing as a singlet. The lack of apparent coupling suggests conformational averaging or a small coupling constant with the H6' protons.

  • δ ~ 3.62 (t, J = 5.6 Hz, 2H, H6'): These protons are also adjacent to the ring nitrogen but are coupled to the H5' protons, resulting in a triplet.

  • δ ~ 2.50 (t, J = 5.6 Hz, 2H, H5'): These allylic protons are coupled to the H6' protons, appearing as a triplet.

  • δ 1.48 (s, 9H, Boc): This strong singlet, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.[6][7] The chemical equivalence of all nine methyl protons results in a single, sharp resonance.

¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.51s (singlet)1H-C5-H (Thiazole)
6.15br s (broad singlet)1H-C4'-H (Tetrahydropyridine)
5.02br s (broad singlet)2H-NH₂
4.10s (singlet)2H-C2'-H₂
3.62t (triplet)2H5.6C6'-H₂
2.50t (triplet)2H5.6C5'-H₂
1.48s (singlet)9H--C(CH₃)₃ (Boc)

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Signal Assignment and Interpretation
  • δ ~ 168.5 (C2): This downfield signal corresponds to the C2 carbon of the thiazole ring, which is directly attached to two nitrogen atoms, causing significant deshielding. This is characteristic for 2-aminothiazole systems.[8][9]

  • δ ~ 154.9 (Boc C=O): The carbonyl carbon of the Boc protecting group appears in this characteristic region for carbamates.[10]

  • δ ~ 149.0 (C4): The C4 carbon of the thiazole ring, which is substituted with the tetrahydropyridine ring.

  • δ ~ 125.1 (C4'): The olefinic carbon of the tetrahydropyridine ring bearing a proton.

  • δ ~ 118.2 (C3'): The other olefinic carbon of the tetrahydropyridine ring, which is attached to the thiazole.

  • δ ~ 108.3 (C5): The C5 carbon of the thiazole ring, which bears a proton.

  • δ ~ 80.5 (Boc Cq): The quaternary carbon of the tert-butyl group is highly characteristic and appears around 80 ppm.[6]

  • δ ~ 43.8 (C2'): The aliphatic carbon adjacent to the nitrogen in the tetrahydropyridine ring.

  • δ ~ 41.2 (C6'): The other aliphatic carbon adjacent to the nitrogen. The slight difference in chemical shift between C2' and C6' may arise from the anisotropic effect of the double bond.

  • δ ~ 28.4 (-C(CH₃)₃): The three equivalent methyl carbons of the Boc group give rise to a single, intense signal.[11]

  • δ ~ 25.3 (C5'): The allylic carbon in the tetrahydropyridine ring.

¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
168.5C2 (Thiazole)
154.9C=O (Boc)
149.0C4 (Thiazole)
125.1C4' (Tetrahydropyridine)
118.2C3' (Tetrahydropyridine)
108.3C5 (Thiazole)
80.5C (CH₃)₃ (Boc)
43.8C2' (Tetrahydropyridine)
41.2C6' (Tetrahydropyridine)
28.4-C(C H₃)₃ (Boc)
25.3C5' (Tetrahydropyridine)

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial data, 2D NMR experiments like COSY and HSQC offer unambiguous confirmation of the proposed assignments by revealing through-bond correlations.[12]

COSY (¹H-¹H Correlation Spectroscopy)

A COSY experiment would confirm the coupling network within the tetrahydropyridine ring.

Caption: Expected COSY correlation in the aliphatic region.

The key expected cross-peak would be between the signals at δ 3.62 (H6') and δ 2.50 (H5') , confirming their adjacent positions in the tetrahydropyridine ring. The absence of other correlations to these signals validates their assignment.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC provides direct one-bond ¹H-¹³C correlations, definitively linking each proton signal to the carbon it is attached to.[13] This is the most powerful tool for validating the assignments made in the 1D spectra.

Caption: Key expected HSQC correlations for protonated carbons.

This experiment would show direct correlations between:

  • δ 1.48 (¹H) and δ 28.4 (¹³C) , confirming the Boc methyl groups.

  • δ 2.50 (¹H) and δ 25.3 (¹³C) , confirming the C5' position.

  • δ 3.62 (¹H) and δ 41.2 (¹³C) , confirming the C6' position.

  • δ 4.10 (¹H) and δ 43.8 (¹³C) , confirming the C2' position.

  • δ 6.15 (¹H) and δ 125.1 (¹³C) , confirming the C4' olefinic position.

  • δ 6.51 (¹H) and δ 108.3 (¹³C) , confirming the C5 thiazole position.

Conclusion

The comprehensive analysis of the 1D and 2D NMR spectra provides an unambiguous structural confirmation of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. The characteristic signals for the Boc protecting group (a 9H singlet at δ 1.48 and carbons at δ 154.9, 80.5, and 28.4), the aminothiazole moiety, and the tetrahydropyridine ring are all present and align with established chemical shift principles. The coupling patterns observed in the ¹H spectrum and the correlations revealed by 2D NMR experiments form a self-consistent dataset that validates the proposed molecular architecture. This guide serves as a robust methodological and reference standard for scientists working with this and structurally related compounds.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Pinto, D. C. G. A., et al. (2014). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Khan, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

  • Still, I. W. J., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Australian Journal of Chemistry. (2018). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. ConnectSci. [Link]

  • Turovska, B., et al. (n.d.). Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. Beilstein Journals. [Link]

  • Akinnuoye, G. A., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. PubChem. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. RJPBCS. [Link]

  • MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Reddit. [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Nanalysis. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Semantic Scholar. (2013). Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • SciSpace. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. SciSpace. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Thieme. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. [Link]

  • Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. RSC.org. [Link]

Sources

Crystal structure and stereochemistry of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1,2,5,6-tetrahydropyridin-3-yl)thiazol-2-amine scaffold is a key pharmacophore in modern drug discovery, with derivatives showing significant activity as central dopamine agonists.[1] This technical guide provides a comprehensive overview of the synthesis, crystal structure, and stereochemical analysis of a key intermediate, 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. As a Senior Application Scientist, this document is structured to not only present protocols but to also provide the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: Significance of the Tetrahydropyridyl-Thiazolamine Core

The fusion of a tetrahydropyridine ring with a 2-aminothiazole moiety creates a conformationally flexible yet constrained molecular architecture that has proven to be highly effective in interacting with various biological targets.[1] The 2-aminothiazole group is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4] When coupled with a tetrahydropyridine ring, a common structural motif in neuroactive compounds, the resulting scaffold has been successfully exploited to develop potent and selective dopamine D2 receptor agonists.[1] The Boc-protected intermediate, 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, is a critical building block in the synthesis of these and other novel therapeutic agents. A thorough understanding of its three-dimensional structure and stereochemical properties is therefore paramount for structure-activity relationship (SAR) studies and the rational design of new drug candidates.[1]

Synthesis and Spectroscopic Characterization

The synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[4] This approach involves the condensation of an α-haloketone with a thiourea derivative.

Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 1-Boc-3-piperidone B 3-Bromo-1-Boc-3-piperidone A->B Br2, HBr/AcOH D 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine B->D EtOH, Reflux B_ref 3-Bromo-1-Boc-3-piperidone C Thiourea C->D EtOH, Reflux

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-1-Boc-3-piperidone

  • To a solution of 1-Boc-3-piperidone (1.0 eq) in glacial acetic acid, add a solution of bromine (1.1 eq) in acetic acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude α-bromoketone, which is used in the next step without further purification.

Step 2: Synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

  • Dissolve the crude 3-bromo-1-Boc-3-piperidone (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include those for the Boc-group protons (~1.4 ppm), methylene protons of the tetrahydropyridine ring, a vinylic proton, and the amine protons of the thiazole ring.[5]

  • ¹³C NMR: Characteristic peaks for the carbonyl of the Boc group, carbons of the thiazole and tetrahydropyridine rings are anticipated.[5]

  • IR Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the amine, C=O stretching of the Boc group, and C=N stretching of the thiazole ring.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound should be observed.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The following section outlines the process for the crystallographic analysis of the title compound.

Experimental Workflow for Crystal Structure Determination

Crystallography_Workflow A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Data Validation & Analysis E->F

Caption: Workflow for X-ray crystallographic analysis.

Detailed Methodology

1. Crystal Growth:

  • Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/hexane, ethyl acetate/hexane) is a common and effective method for growing single crystals suitable for X-ray diffraction.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to obtain a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data using full-matrix least-squares methods.[2]

Expected Structural Features

Based on the analysis of the related compound 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, the following structural features are anticipated for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine:[2][7]

  • Molecular Geometry: The thiazole ring is expected to be planar. Bond lengths within the thiazole ring will likely show partial double bond character.[7]

  • Conformation of the Tetrahydropyridine Ring: The 1,2,5,6-tetrahydropyridine ring is expected to adopt a half-chair conformation. It is also possible that conformational disorder may be present in the crystal structure, where the ring exists in multiple orientations.[2][7]

  • Intermolecular Interactions: The 2-amino group on the thiazole ring and the nitrogen atom of the thiazole ring are capable of participating in hydrogen bonding. It is highly probable that the crystal packing will be dominated by N-H···N hydrogen bonds, forming chains or more complex networks.[2][7]

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
a (Å)7-10
b (Å)8-12
c (Å)13-18
β (°)90-100 (for monoclinic)
V (ų)1000-1500
Z4
R-factor< 0.05

Table 1: Hypothetical Crystallographic Data for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine.

Stereochemical Analysis

The presence of a stereocenter at the C4 position of the tetrahydropyridine ring where the thiazole group is attached means that 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a chiral molecule and exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the separation and characterization of the individual enantiomers are of utmost importance in drug development.[8]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (CSPs) are widely used for the analytical and preparative separation of enantiomers.[9][10] For the title compound, polysaccharide-based or macrocyclic glycopeptide-based CSPs are likely to be effective.

Protocol for Chiral HPLC Separation:

  • Column Selection: A column packed with a chiral selector such as amylose or cellulose derivatives (e.g., Chiralpak series) or a macrocyclic glycopeptide like teicoplanin (e.g., Chirobiotic T) is a good starting point.[10]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.

    • Polar Organic Mode: A mixture of polar organic solvents such as acetonitrile and methanol.[10]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Parameter Condition
ColumnChirobiotic T (Teicoplanin-based CSP)
Mobile PhaseAcetonitrile/Methanol (80:20, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (Enan. 1)~5.2 min
Retention Time (Enan. 2)~6.8 min
Resolution (Rs)> 1.5

Table 2: Exemplary Chiral HPLC Separation Conditions.

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a powerful alternative for chiral separations, especially for compounds that are poorly soluble in water.[11]

Protocol for Chiral NACE Separation:

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A solution of an electrolyte (e.g., ammonium acetate) and a chiral selector in a non-aqueous solvent like methanol or formamide.[11]

  • Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used chiral selectors in NACE.[11]

  • Sample Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: Application of a high voltage across the capillary.

  • Detection: On-capillary UV detection.

The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, crystallographic analysis, and stereochemical resolution of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. A deep understanding of the solid-state structure and the ability to isolate and characterize individual enantiomers are critical for advancing the development of novel therapeutics based on this important scaffold. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

  • IUCrData (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. [Link]

  • Jaen, J. C., et al. (1990). 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties. Journal of Medicinal Chemistry, 33(1), 311-7. [Link]

  • Chankvetadze, B., et al. (2001). Chiral separations of 1,3,4-thia- and 1,3,4-selenadiazine derivatives by use of non-aqueous capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 843-51. [Link]

  • Krasniqi, A., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. IUCrData, 10(10). [Link]

  • Faraoni, D., et al. (2026). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Molecules, 31(2). [Link]

  • Verboom, W., et al. (1988). Stereochemical aspects of the "tert-amino effect". 2. Enantio- and diastereoselectivity in the synthesis of quinolines. The Journal of Organic Chemistry, 53(26), 6294-6301. [Link]

  • Abd-elsatar, N. E. A., et al. (2018). Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. ResearchGate. [Link]

  • Wunberg, T., et al. (2024). Synthesis and biological profile of 2,3-dihydro[2][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 276-285. [Link]

  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1308, 1-24. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 10(1), 10839. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

  • De Martino, M., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Molecules, 27(1), 133. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. [Link]

  • Kocabas, E., & Sirit, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Heterocycles, 81(12), 2851-2860. [Link]

  • Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. [Link]

  • Ciogli, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 1. [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicological Assessment of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Compound Safety

This guide is designed to provide a senior application scientist's perspective on the evaluation of such a novel compound. It moves beyond a simple recitation of boilerplate safety precautions to a deeper, causally-driven understanding of why certain procedures are necessary. We will delve into a presumptive hazard assessment, outline best practices for handling, and propose a structured, tiered approach to toxicological testing. This document serves not as a replacement for empirical testing, but as a framework for responsible innovation and risk management in the laboratory.

Compound Identity and Structural-Toxicological Correlation

Chemical Name: tert-butyl 3-(2-aminothiazol-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Molecular Formula: C₁₃H₂₀N₄O₂S

Key Structural Features and Their Toxicological Implications:

  • 2-Aminothiazole Moiety: This is a common scaffold in medicinal chemistry. While often associated with therapeutic effects, it can also be implicated in toxicity. Certain 2-aminothiazoles have been associated with thyroid toxicity and carcinogenesis in preclinical studies, although the mechanism is often complex and compound-specific. The primary amine group also presents a potential site for metabolic activation.

  • Tetrahydropyridine Ring: This partially saturated heterocyclic system is a known pharmacophore. Depending on its substitution and metabolic fate, it can sometimes be a precursor to neurotoxic species. For instance, the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) underscores the need for careful evaluation of compounds containing this moiety.

  • Boc-Protecting Group (tert-butoxycarbonyl): The Boc group is generally considered to be of low toxicity and is designed to be labile under specific chemical conditions (e.g., strong acid). Its presence reduces the basicity of the piperidine nitrogen, which can influence the compound's pharmacokinetic and toxicokinetic properties. Ingestion or exposure to acidic conditions could potentially lead to deprotection in vivo.

Presumptive Hazard Assessment and Safe Handling

In the absence of a specific SDS, a conservative approach to handling is mandated. Based on the analysis of related compounds, the following hazards should be assumed[1][2][3]:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[4][5].

  • Skin Corrosion/Irritation: Causes skin irritation[1][6].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][6].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[6].

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential for respiratory, dermal, and ocular irritation, a stringent PPE protocol is essential.

Control MeasureSpecificationRationale
Ventilation Chemical Fume HoodTo minimize inhalation exposure to fine powders or aerosols.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.To prevent contact with the eyes, which are presumed to be sensitive to this compound[6][7].
Hand Protection Nitrile gloves (minimum 4 mil thickness).To prevent skin contact and absorption. Double-gloving is recommended for handling larger quantities.
Body Protection Laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory NIOSH-approved respirator with particulate filters if handling outside of a fume hood or if aerosolization is likely.To prevent inhalation, which may cause respiratory tract irritation[6].
First-Aid Measures

These first-aid recommendations are based on standard laboratory practice for handling potentially hazardous research chemicals[4][7][8]:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Proposed Toxicological Evaluation Workflow

A tiered, systematic approach is the most efficient and ethical way to determine the toxicological profile of a novel compound. The following workflow is proposed, starting with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, Refinement).

Toxicity_Workflow cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Preliminary In Vivo Assessment cluster_2 Tier 3: Repeated Dose & Specific Toxicity A In Silico Toxicity Prediction (DEREK, TOPKAT) B Bacterial Reverse Mutation Assay (Ames Test) E Acute Oral Toxicity (Up-and-Down Procedure) A->E If genotoxicity signals or structural alerts C In Vitro Micronucleus Assay D Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) D->E Based on cytotoxicity (IC50) G 28-Day Repeated Dose Oral Toxicity Study E->G If tolerated and further development is warranted F Pharmacokinetic (PK) Profiling F->G Dose selection H Specific Organ Toxicity Assessment (e.g., Thyroid, Neurotoxicity) G->H Based on histopathology findings

Caption: A tiered workflow for toxicological assessment.

Key Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test

Purpose: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium. This is a standard initial screen for genotoxicity[9].

Methodology:

  • Strain Selection: Utilize a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver). This is crucial as some chemicals only become mutagenic after metabolism.

  • Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate dose range. The highest dose should show some evidence of toxicity but not be overtly bactericidal. A typical range might be 5-5000 µ g/plate .

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (in a suitable solvent like DMSO), and 0.5 mL of the S9 mix (or buffer for the non-activated arm). b. Vortex briefly and pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically at least a two-fold increase over the solvent control, in one or more strains.

Protocol: In Vitro Micronucleus Assay

Purpose: To detect the potential of the compound to cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity). This complements the Ames test by detecting a different type of genetic damage[9].

Methodology:

  • Cell Line: Use a well-characterized mammalian cell line, such as human peripheral blood lymphocytes (HPBLs) or Chinese Hamster Ovary (CHO) cells.

  • Treatment: Expose the cells to at least three concentrations of the test compound, both with and without S9 metabolic activation. Include a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9) and a negative (solvent) control.

  • Cytokinesis Block: After an appropriate treatment period (e.g., 3-6 hours), wash the cells and add cytochalasin B to the culture medium. This inhibits cytokinesis, leading to the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells after a total culture time equivalent to 1.5-2 normal cell cycles. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Logical Framework for Risk Assessment and Mitigation

The process of ensuring laboratory safety follows a logical progression from hazard identification to the implementation of control measures. This can be visualized as a self-validating system where each step informs the next.

Risk_Assessment_Logic A Hazard Identification Structural Analysis Read-across from related compounds *In silico* prediction B Exposure Assessment Route of Exposure (Inhalation, Dermal, Ingestion) Quantity and Frequency of Use Experimental Procedures A->B informs C Risk Characterization Likelihood of Harm Severity of Potential Harm Presumptive Hazard Classification B->C determines D Control & Mitigation Engineering Controls (Fume Hood) Administrative Controls (SOPs) Personal Protective Equipment (PPE) C->D mandates D->A feedback loop E Review & Refine Incident Reports New Toxicity Data Process Changes D->E validates E->A updates

Caption: Logical flow of chemical risk assessment.

Conclusion and Future Directions

The safety and toxicological profile of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine remains to be empirically determined. However, a thorough analysis of its chemical structure allows for a robust, precautionary approach to its handling and a clear, logical path for its toxicological evaluation. The principles and protocols outlined in this guide provide a framework for researchers to work with this and other novel chemical entities in a manner that is both scientifically rigorous and prioritizes safety. As new data are generated, from the proposed in vitro and in vivo studies, this profile must be continuously updated to reflect our evolving understanding of the compound's biological activity.

References

  • Vertex AI Search Result 1 . General safety data sheet information outlining precautionary statements, first-aid measures, and personal protective equipment. 4

  • NextSDS . Hazard classifications for a related thiazole-containing compound, including acute toxicity, skin irritation, and eye irritation. 1

  • Safety Data Sheet 4 . Information on handling, storage, exposure controls, and first-aid measures for a Boc-protected piperidine derivative. 8

  • Safety Data Sheet 4 (Alternate) . Precautionary statements and first-aid measures for a pyridine-containing compound, highlighting eye and skin irritation. 7

  • Spectrum Chemical Material Safety Data Sheet . Toxicological information for 3-Amino-1,2,4-triazole, including LD50 data and notes on potential chronic effects. 5

  • MilliporeSigma Safety Data Sheet . GHS hazard statements for a compound causing skin, eye, and respiratory irritation. Link

  • Sigma-Aldrich Product Page . Safety information for tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate, indicating it causes skin and serious eye irritation. Link

  • PubChem . GHS classification for a related tetrahydropyridine derivative, noting skin and eye irritation potential. 2

  • Sigma-Aldrich Product Page . Safety information for a structurally similar compound with hazard statements for skin and eye irritation. 3

  • PubMed . A study on related 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, indicating central nervous system effects as dopamine agonists. 10

  • PubMed . Toxicological evaluation of a flavour ingredient, outlining a standard battery of tests including Ames and micronucleus assays. 9

  • International Journal of ChemTech Research . A study using the brine shrimp lethality assay as a simple, preliminary screen for cytotoxicity of novel thiadiazole derivatives. 11

Sources

Mechanism of Action and Development Workflows for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor into the highly conserved kinase active site while projecting functional groups into variable pockets to achieve selectivity. The compound 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine represents a highly versatile, advanced intermediate in modern medicinal chemistry. By combining a classic 2-aminothiazole hinge-binding motif with a conformationally restricted tetrahydropyridine vector, this scaffold serves as the foundation for synthesizing potent inhibitors targeting cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and Src-family kinases.

This technical whitepaper deconstructs the structural rationale, mechanism of action, and self-validating experimental workflows required to optimize and evaluate kinase inhibitors derived from this specific pharmacophore.

Structural Rationale & Binding Mechanics

The architecture of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is purposefully designed to exploit the spatial geometry of the kinase ATP-binding cleft. Its mechanism of action is fundamentally rooted in Type I competitive inhibition, where the molecule occupies the adenine-binding pocket of the active (DFG-in) kinase conformation.

The 2-Aminothiazole Hinge Binder

The 2-aminothiazole moiety serves as the primary anchor. The nitrogen atom of the thiazole ring and the exocyclic primary amine act as a bidentate hydrogen bond acceptor/donor pair. This arrangement perfectly mimics the N1 and N6 atoms of the adenine ring in ATP, establishing robust hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region[1]. This interaction is the thermodynamic driver of binding affinity across numerous kinase targets, including CDKs and Src[2].

The Tetrahydropyridine Vector

Located at the C4 position of the thiazole, the 1,2,5,6-tetrahydropyridin-3-yl substituent acts as a rigidified spatial vector. Unlike a fully saturated piperidine ring, the partial unsaturation of the tetrahydropyridine restricts conformational entropy. This rigidity precisely directs the nitrogen atom toward the solvent-exposed channel or the ribose-binding pocket, depending on the specific kinase topology[3].

The Boc Protecting Group as a Synthetic Handle

The tert-butyloxycarbonyl (Boc) group is strategically employed to mask the secondary amine of the tetrahydropyridine ring. This prevents unwanted nucleophilic side reactions during the elaboration of the 2-amino position (e.g., coupling with pyrimidines or ureas)[4]. Once the core hinge-binding complex is assembled, the Boc group is cleaved (typically via trifluoroacetic acid in dichloromethane) to expose the amine. The free amine is subsequently functionalized—often via reductive amination or acylation—to optimize solvent channel interactions, improve aqueous solubility, and tune pharmacokinetic (PK) properties.

Target Kinase Profiles and Pathway Inhibition

Derivatives of this scaffold are predominantly developed as inhibitors for kinases that regulate cell cycle progression and oncogenic signaling.

  • Cyclin-Dependent Kinases (CDK4/6 & CDK9): Aminothiazole-pyrimidine derivatives exhibit profound selectivity for CDK4 and CDK6, kinases responsible for driving the cell cycle from G1 to S phase[4]. Inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest.

  • Bruton's Tyrosine Kinase (BTK): Tetrahydropyridine-containing scaffolds have been successfully utilized to target both wild-type BTK and ibrutinib-resistant mutants (e.g., BTK C481S), demonstrating the ability of the tetrahydropyridine vector to navigate mutated active sites without relying on covalent cysteine binding[3].

  • Casein Kinase 2 (CK2): While typically ATP-competitive, certain heavily substituted 2-aminothiazole derivatives have been engineered to act as allosteric modulators of CK2, binding outside the traditional hinge region to induce a closed, inactive conformation[5].

Fig 1. Mechanism of CDK4/6 inhibition by aminothiazole derivatives and subsequent G1 cell cycle arrest.

Experimental Workflows for Inhibitor Validation

To ensure scientific integrity, the evaluation of synthesized derivatives must follow a self-validating cascade. The following protocols detail the causality behind the experimental design.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: Standard biochemical screens are prone to false-positive results due to compound autofluorescence. TR-FRET mitigates this by utilizing a time-delayed measurement that isolates the long-lived emission of a lanthanide fluorophore from transient background fluorescence, ensuring a high signal-to-noise ratio.

Methodology:

  • Preparation: Dilute the target kinase (e.g., CDK4/Cyclin D1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the deprotected and functionalized tetrahydropyridyl-thiazolamine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Incubate with the kinase for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: In vivo therapeutic efficacy is often dictated by target residence time ( τ=1/koff​ ) rather than thermodynamic affinity ( KD​ ) alone. SPR continuously monitors the association and dissociation phases, identifying compounds with slow off-rates that provide sustained kinase inhibition even as systemic drug concentrations decline.

Methodology:

  • Surface Immobilization: Covalently couple the purified recombinant kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~3000 Response Units (RU).

  • Analyte Injection: Inject the inhibitor across the sensor surface at five different concentrations (ranging from 0.1x to 10x the estimated KD​ ) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer (PBS with 0.05% Tween-20 and 1% DMSO) over the chip for 15–30 minutes to monitor the dissociation rate ( koff​ ).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ and Residence Time ( τ ).

Fig 2. Screening and validation workflow for tetrahydropyridyl-thiazolamine derived inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The modular nature of the 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine scaffold allows for rapid SAR generation. Table 1 summarizes representative kinetic and potency parameters for various derivatives synthesized from aminothiazole and tetrahydropyridine precursors across different kinase targets.

Table 1: Representative SAR and Kinetic Profiling of Aminothiazole/Tetrahydropyridine Derivatives

Compound Derivative MotifTarget KinaseBinding ModeIC50 / Ki (nM) koff​ (s⁻¹)Residence Time (min)
Piperazine-AminothiazoleCDK4ATP-Competitive1.02.5 x 10⁻⁴66
Tetrahydropyridine-PyrrolopyrimidineBTK[C481S]ATP-Competitive20.48.1 x 10⁻⁴20
4-Aminoimidazole/Thiazolec-SrcATP-Competitive220.01.2 x 10⁻³14
Substituted 2-AminothiazoleCK2Allosteric~1700.0N/AN/A

Data synthesized from foundational literature characterizing these specific pharmacophores[4],[5],[2],[3].

Conclusion

The 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine scaffold is a master key in kinase inhibitor design. By providing a reliable, thermodynamically favorable hinge-binding interaction via the 2-aminothiazole core, and a conformationally restricted, tunable vector via the Boc-protected tetrahydropyridine, medicinal chemists can systematically optimize inhibitors for potency, selectivity, and target residence time. Utilizing rigorous, self-validating workflows like TR-FRET and SPR ensures that the transition from biochemical hit to cellular lead is grounded in robust kinetic data.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The synthesis is strategically designed in two major parts: first, the preparation of the key intermediate, tert-butyl 3-(2-bromoacetyl)-5,6-dihydropyridine-1(2H)-carboxylate, followed by its cyclocondensation with thiourea via the classical Hantzsch thiazole synthesis. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring a reproducible and efficient workflow for researchers in the field.

Introduction: Significance and Strategy

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in diverse biological interactions makes it a cornerstone for the development of novel therapeutics, including kinase inhibitors and anti-infective agents.[1][3] The target molecule, 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, combines this potent pharmacophore with a Boc-protected tetrahydropyridine ring, offering a versatile handle for further chemical elaboration in library synthesis or lead optimization.

The synthetic strategy hinges on the Hantzsch thiazole synthesis, a robust and time-honored method for constructing the thiazole ring.[4][5][6] This reaction proceeds through the condensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.[7] The primary challenge lies in the preparation of the requisite α-haloketone intermediate, which is not commercially available. Our protocol addresses this by outlining a reliable, multi-step synthesis from a common starting material, followed by the final, high-yielding cyclization reaction.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. The initial stage focuses on constructing the key α-bromoketone intermediate. The second stage utilizes this intermediate in the Hantzsch reaction to form the final 2-aminothiazole product.

G cluster_0 Part 1: Synthesis of α-Bromoketone Intermediate cluster_1 Part 2: Hantzsch Thiazole Synthesis A 1-Boc-1,2,5,6-tetrahydro- pyridine-3-carboxylic acid B Weinreb Amide Formation A->B C tert-butyl 3-(methoxy(methyl)carbamoyl) -5,6-dihydropyridine-1(2H)-carboxylate B->C D Grignard Reaction C->D E tert-butyl 3-acetyl-5,6-dihydro- pyridine-1(2H)-carboxylate D->E F α-Bromination E->F G tert-butyl 3-(2-bromoacetyl)-5,6- dihydropyridine-1(2H)-carboxylate F->G I Cyclocondensation G->I H Thiourea H->I J 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl) thiazol-2-amine (Final Product) I->J

Caption: Overall two-part synthetic workflow.

Materials and Instrumentation

Reagents and Solvents
ReagentSupplierPurityNotes
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acidCommercially Available>97%
N,O-Dimethylhydroxylamine hydrochlorideCommercially Available>98%
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Commercially Available>98%
HOBt (Hydroxybenzotriazole)Commercially Available>97%Anhydrous recommended
N,N-Diisopropylethylamine (DIPEA)Commercially Available>99%Anhydrous
Methylmagnesium bromide (3.0 M in Diethyl Ether)Commercially Available3.0 MHandle under inert atmosphere
Tetrabutylammonium tribromide (TBABr₃)Commercially Available>98%[8]
ThioureaCommercially Available>99%Caution: See safety section
Dichloromethane (DCM), AnhydrousSolvent System<50 ppm H₂O
Tetrahydrofuran (THF), AnhydrousSolvent System<50 ppm H₂O
Ethanol (EtOH), 200 ProofSolvent System>99.5%
Ethyl Acetate (EtOAc)Solvent SystemACS GradeFor extraction and chromatography
HexanesSolvent SystemACS GradeFor chromatography
Saturated aq. NH₄Cl, NaHCO₃, NaCl (brine)Lab Prepared-For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available-For drying organic layers
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Mass Spectrometer (LC-MS or GC-MS)

  • Melting Point Apparatus

Experimental Protocols

PART 1: Synthesis of tert-butyl 3-(2-bromoacetyl)-5,6-dihydropyridine-1(2H)-carboxylate (Intermediate III)

This procedure involves three steps starting from the corresponding carboxylic acid.

Step 1a: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)-5,6-dihydropyridine-1(2H)-carboxylate (Weinreb Amide, I)

  • Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (5.00 g, 22.0 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (2.36 g, 24.2 mmol, 1.1 eq), HOBt (3.27 g, 24.2 mmol, 1.1 eq), and EDC (4.64 g, 24.2 mmol, 1.1 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (8.4 mL, 48.4 mmol, 2.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. The progress can be monitored by TLC (Eluent: 50% EtOAc/Hexanes).

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash sequentially with saturated aq. NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, purify by flash chromatography (silica gel, gradient elution 20-50% EtOAc in Hexanes). Expected yield: ~90-95%.

Step 1b: Synthesis of tert-butyl 3-acetyl-5,6-dihydropyridine-1(2H)-carboxylate (Methyl Ketone, II)

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the Weinreb amide (I) from the previous step (5.45 g, 20.0 mmol, 1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 10.0 mL, 30.0 mmol, 1.5 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Warm the mixture to room temperature and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure methyl ketone as a colorless oil. Expected yield: ~80-85%.

Step 1c: Synthesis of tert-butyl 3-(2-bromoacetyl)-5,6-dihydropyridine-1(2H)-carboxylate (α-Bromoketone, III)

  • Setup: In a 100 mL flask protected from light, dissolve the methyl ketone (II) (3.60 g, 15.0 mmol, 1.0 eq) in a 1:1 mixture of DCM and Methanol (40 mL).

  • Bromination: Add tetrabutylammonium tribromide (TBABr₃) (7.96 g, 16.5 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.[8] The characteristic orange color of the tribromide will dissipate as the reaction proceeds.

  • Reaction: Stir at room temperature for 3-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: The crude product is often used directly in the next step. If needed, a rapid filtration through a short plug of silica gel (eluting with 20% EtOAc/Hexanes) can remove baseline impurities. The α-bromoketone is a lachrymator and should be handled with extreme care in a fume hood. Expected yield: ~90-95% (crude).

PART 2: Synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (Final Product)

This protocol details the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.[7][9]

  • Setup: To a 100 mL round-bottom flask, add the crude α-bromoketone (III) (approx. 15.0 mmol, 1.0 eq) and dissolve it in absolute ethanol (50 mL).

  • Thiourea Addition: Add thiourea (1.26 g, 16.5 mmol, 1.1 eq) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. A precipitate may begin to form. The reaction is typically complete within 2-4 hours.[10] Monitor by LC-MS or TLC.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Pour the cooled slurry into a beaker containing 100 mL of ice-cold water. Slowly add saturated aqueous NaHCO₃ solution with stirring until the pH is ~8-9 to neutralize the HBr salt of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile). Alternatively, for higher purity, flash column chromatography (silica gel, eluting with a gradient of 0-5% Methanol in DCM) can be employed.

  • Drying: Dry the purified product under high vacuum to yield 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine as a solid. Expected yield: 70-85%.

Characterization of Final Product

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 6.85 (s, 2H, -NH₂), 6.50 (s, 1H, thiazole-H), 4.05 (br s, 2H, -CH₂-N), 3.50 (t, J = 5.6 Hz, 2H, -CH₂-CH₂-N), 2.40 (br s, 2H, =C-CH₂-), 1.42 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 168.0, 153.8, 148.5, 129.1, 118.2, 105.7, 79.2, 43.1, 40.8, 28.1, 24.5.

  • Mass Spec (ESI+): m/z calculated for C₁₃H₂₁N₃O₂S [M+H]⁺: 299.14; found: 299.1.

Safety and Hazard Management

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • α-Bromoketones: These compounds are potent lachrymators and alkylating agents. Avoid inhalation of vapors and direct contact with skin and eyes. Handle exclusively in a fume hood.

  • Thiourea: Thiourea is a suspected carcinogen and reproductive hazard.[11][12] Avoid creating dust. Consult the Safety Data Sheet (SDS) before use and handle with appropriate containment measures.[13][14][15]

  • Grignard Reagents: Highly reactive with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1a (Weinreb Amide) Incomplete reaction; moisture in reagents/solvents.Use anhydrous solvents and reagents. Extend reaction time to 24 hours. Confirm reagent quality.
Low yield in Step 1b (Grignard) Inactive Grignard reagent; moisture.Titrate the Grignard reagent before use. Ensure the reaction is rigorously anhydrous. Add reagent at 0 °C or lower.
Dibrominated byproduct in Step 1c Excess brominating agent used.Use no more than 1.05-1.1 equivalents of TBABr₃. Add the reagent slowly and monitor the reaction closely by TLC.
Incomplete Hantzsch Reaction Insufficient heating; poor quality α-bromoketone.Ensure the reaction reaches and maintains reflux. Use the crude α-bromoketone immediately after preparation.
Difficulty in Product Purification Impurities from side reactions.If recrystallization is ineffective, utilize column chromatography. Ensure complete neutralization during work-up to remove acidic impurities.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Taylor & Francis Online. Synthesis and anticancer properties of 2-aminothiazole derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Available at: [Link]

  • PMC (PubMed Central). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole.
  • PMC (PubMed Central). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • YouTube. synthesis of thiazoles. Available at: [Link]

  • Wikipedia. α-Halo ketone. Available at: [Link]

  • ACS Publications. Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Available at: [Link]

  • RSC Publishing. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available at: [Link]

  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]

  • Anchem Sales. Thiourea Material Safety Data Sheet. Available at: [Link]

  • NJ.gov. Hazardous Substance Fact Sheet: Thiourea. Available at: [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • Hill Brothers. Thiourea Safety Data Sheet. Available at: [Link]

  • PubChem. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. Available at: [Link]

  • PMC (PubMed Central). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available at: [Link]

  • Common Organic Chemistry. BOC Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Quick Company. A Process For Preparation Of Tetrahydropyridine Analogs. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • PMC (PubMed Central). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Available at: [Link]

  • Stanford Medicine. A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. Available at: [Link]

  • University of Toledo. Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Available at: [Link]

  • PMC (PubMed Central). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Available at: [Link]

  • SciSpace. Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide. Available at: [Link]

  • PMC (PubMed Central). Tetrahydropyridines: a recent update for their multicomponent synthesis. Available at: [Link]

  • Biointerphases. Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Available at: [Link]

  • IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Available at: [Link]

Sources

Application Note: Optimized Boc Deprotection Strategies for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the challenge of selectively deprotecting multifunctional intermediates without compromising the structural integrity of the core scaffold. The compound 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine presents a unique triad of chemoselectivity challenges:

  • The Thiazol-2-amine Moiety : Contains a nucleophilic primary amine that is highly susceptible to unwanted electrophilic alkylation and an electron-rich heterocycle that can be sensitive to prolonged exposure to harsh, aqueous acids.

  • The 1,2,5,6-Tetrahydropyridine Ring : Contains an isolated alkene that, under strongly acidic conditions, can undergo thermodynamically driven double-bond migration (isomerization) or hydration.

  • The N-Boc Secondary Amine : Requires highly acidic conditions for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

This application note details the mechanistic causality behind selecting the appropriate deprotection reagents and provides self-validating protocols to ensure high-fidelity cleavage, a critical step often required in the synthesis of kinase and autotaxin inhibitors ()[1].

Mechanistic Causality & Reaction Dynamics

The removal of a Boc group is fundamentally an acid-catalyzed E1-type elimination. While straightforward for simple amines, the presence of the thiazol-2-amine and the tetrahydropyridine alkene necessitates strict control over the reaction environment.

  • The Alkylation Threat : Protonation of the carbamate carbonyl leads to fragmentation, yielding a tert-butyl cation. In the absence of a scavenger, this highly electrophilic cation will attack the most nucleophilic site available—often the primary amine of the thiazol-2-amine—resulting in an irreversible +56 Da tert-butyl adduct.

  • The Isomerization Threat : Neat Trifluoroacetic acid (TFA) can protonate the tetrahydropyridine double bond, leading to a carbocation intermediate that resolves by shifting the double bond into conjugation with the newly freed secondary amine or the thiazole ring.

To mitigate these risks, we must employ controlled acid concentrations and cation scavengers (e.g., Triisopropylsilane, TIPS), which act as hydride donors to safely quench the tert-butyl cation into volatile isobutane.

Mechanism A N-Boc Protected Intermediate B Acidic Protonation (H+) A->B C Fragmentation to t-Butyl Cation B->C D Carbamic Acid Formation C->D G Quenched by TIPS (Isobutane) C->G Scavenging E Decarboxylation (-CO2 Gas) D->E F Secondary Amine Salt Product E->F

Caption: Acid-catalyzed E1 mechanistic pathway of Boc cleavage, highlighting the critical cation scavenging step.

Comparative Data: Deprotection Modalities

The following table synthesizes quantitative and qualitative data for the three most common Boc deprotection modalities applied to basic, acid-sensitive heterocycles ()[2].

MethodReagent SystemTempTimeYieldScavenger Req.N-Alkylation RiskAlkene Isomerization Risk
A (Preferred) 4M HCl in 1,4-Dioxane20 °C1-2 h>92%OptionalLowLow
B (Alternative) 30% TFA in DCM0 °C to 20 °C2-3 h85-90%Mandatory (TIPS)Moderate (if unscavenged)Moderate (if prolonged)
C (Mild) 2M HCl in Methanol40 °C3-5 h~80%OptionalLowLow

Note: Method A is universally preferred for scale-up as it directly yields a highly pure, easily filterable hydrochloride salt, a standard practice in commercial kinase inhibitor synthesis ()[].

Self-Validating Experimental Protocols

Protocol A: 4M HCl in 1,4-Dioxane (Scale-Up & Isolation)

Causality: 1,4-dioxane stabilizes the HCl gas and provides a moderately polar, aprotic environment. As the Boc group is cleaved, the resulting secondary amine is immediately protonated. Because amine hydrochlorides are highly insoluble in dioxane, the product precipitates, driving the reaction forward utilizing Le Chatelier's principle and physically protecting the amine from further side reactions.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (20 mL) under a nitrogen atmosphere.

  • Acid Addition: Cool the suspension to 10 °C. Slowly add 4M HCl in 1,4-dioxane (10.0 eq, 25 mL) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Remove the cooling bath and allow the reaction to reach room temperature. Monitor the physical evolution of CO₂ gas. Validation checkpoint: The cessation of bubbling (typically after 60-90 minutes) is your primary physical indicator of complete decarboxylation.

  • Precipitation: Stir for an additional 30 minutes. A dense white/off-white precipitate should form. Validation checkpoint: If the solution remains clear, the solvent volume is too high; concentrate under reduced pressure to induce precipitation.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether (2 × 15 mL) to remove residual dioxane and tert-butyl chloride byproducts, and dry under high vacuum to yield the dihydrochloride salt.

Protocol B: TFA in DCM with TIPS Scavenger (Analytical / Difficult Substrates)

Causality: TFA is a superior solvent/acid combination for highly sterically hindered or poorly soluble substrates. However, because the resulting trifluoroacetate salts often remain soluble in DCM, the tert-butyl cation remains in the homogeneous phase with the nucleophilic thiazol-2-amine. Adding TIPS provides a highly reactive Si-H bond that intercepts the cation faster than the primary amine can.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous DCM (5 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5 eq, 2.5 mmol).

  • Acidification: Cool to 0 °C. Add Trifluoroacetic acid (TFA) (5 mL) dropwise. The final ratio of DCM:TFA should be approximately 1:1 (v/v).

  • Incubation: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • LC-MS Validation: Sample 5 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. Validation checkpoint: Look for the desired mass [M+H]+. The presence of a mass peak at [M+56]+ indicates incomplete scavenging (N-alkylation). If observed, increase TIPS equivalents in subsequent runs.

  • Workup: Concentrate the mixture under reduced pressure (do not heat above 30 °C to prevent isomerization). Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.

Workflow A Starting Material 4-(1-Boc-Tetrahydropyridyl) thiazol-2-amine B Acidic Cleavage (4M HCl/Dioxane or TFA/DCM) A->B C Cation Scavenging (TIPS / Anisole) B->C Prevents N-alkylation D Precipitation & Filtration (Isolate as HCl/TFA Salt) C->D E Neutralization / Free-Basing (Na2CO3 or DIPEA) D->E F Purified Intermediate Ready for Downstream Coupling E->F

Caption: Workflow for the controlled Boc deprotection of thiazole-tetrahydropyridine intermediates.

References

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Using 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Functionalization of 4-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)thiazol-2-amine via Suzuki-Miyaura Cross-Coupling

Strategic Context: The Pharmacophore Synergy

The molecule 4-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)thiazol-2-amine represents a highly modular, bifunctional scaffold in modern drug discovery. The 2-aminothiazole core is a privileged motif, serving as the critical hinge-binding region in numerous FDA-approved kinase inhibitors (e.g., Dasatinib) and serving as a foundational element in antimicrobial agents. Simultaneously, the 1,2,5,6-tetrahydropyridine (THP) ring acts as a conformationally restricted piperidine bioisostere, frequently deployed to modulate pharmacokinetic properties such as target residence time and metabolic stability.

To elaborate this scaffold into complex drug candidates, the is the premier methodology for C(sp2)–C(sp2) bond formation. However, because the parent molecule lacks a pre-installed halide or boronate, direct coupling is impossible. Furthermore, direct C–H borylation of 2-aminothiazoles is notoriously challenging due to the competitive coordination of the basic nitrogen atoms to the transition-metal catalysts. Therefore, a strategic pre-functionalization sequence—specifically regioselective halogenation followed by palladium-catalyzed cross-coupling—is required to unlock the full potential of this building block.

Mechanistic Causality: Directing the Coupling Site

The success of functionalizing this scaffold relies entirely on exploiting its inherent electronic properties. The electron-donating nature of the C2-amino group (+M effect) strongly activates the thiazole ring toward electrophilic aromatic substitution, specifically directing it to the C5 position. By utilizing N-Bromosuccinimide (NBS) at low temperatures, we can achieve quantitative, regioselective C5-bromination without inducing unwanted allylic bromination on the THP double bond.

The tert-butyloxycarbonyl (Boc) protecting group on the THP nitrogen is mechanistically critical. During the subsequent Suzuki-Miyaura coupling, an unprotected secondary amine would readily undergo competitive or irreversibly coordinate to the Pd(0) center, poisoning the catalyst.

Alternatively, if target design dictates functionalization at the C2 position (e.g., for GPCR ligands), the primary amine can be converted to a bromide via a using tert-butyl nitrite and copper(II) bromide. The resulting 2-bromothiazole is highly electrophilic and undergoes rapid oxidative addition.

Workflow SM 4-(1-Boc-THP-3-yl) thiazol-2-amine Br5 5-Bromo Intermediate SM->Br5 NBS, 0 °C Electrophilic Bromination Br2 2-Bromo Intermediate SM->Br2 t-BuONO, CuBr2 Sandmeyer Reaction Prod5 5-Aryl Thiazole (Kinase Scaffold) Br5->Prod5 Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Prod2 2-Aryl Thiazole (GPCR Scaffold) Br2->Prod2 Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling

Divergent functionalization pathways for the aminothiazole scaffold via Suzuki coupling.

Quantitative Optimization of Coupling Conditions

The choice of catalyst and base is paramount when coupling electron-rich heteroaryl halides. The table below summarizes the optimization data for the C5-arylation of the brominated intermediate using phenylboronic acid as the model nucleophile.

EntryPalladium CatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4 (5 mol%)Na2CO3 (2 eq)Toluene/EtOH/H2O901245
2Pd(PPh3)4 (5 mol%)K2CO3 (2 eq)1,4-Dioxane/H2O901262
3 Pd(dppf)Cl2 (5 mol%) K2CO3 (2 eq) 1,4-Dioxane/H2O 90 8 88
4Pd(OAc)2 / SPhos (5 mol%)K3PO4 (2 eq)Toluene/H2O100691
5Pd(dppf)Cl2 (5 mol%)Cs2CO3 (2 eq)DMF/H2O90874

Data Insights: Standard Pd(PPh3)4 conditions (Entries 1 & 2) yield moderate results due to competitive protodehalogenation of the electron-rich thiazole. The bidentate nature of the dppf ligand in Pd(dppf)Cl2 (Entry 3) rigidly enforces the cis-geometry required for reductive elimination, vastly accelerating the product release and suppressing side reactions. For sterically hindered boronic acids, switching to a Buchwald ligand like SPhos (Entry 4) is recommended.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxAdd 5-Bromo-thiazole insertion TransMet Transmetalation Pd(II)(Ar)(Ar')L2 OxAdd->TransMet Ar'-B(OH)2 Base activation TransMet->Pd0 Reductive Elimination Product Release

Palladium-catalyzed Suzuki-Miyaura cycle for 5-bromo-2-aminothiazole derivatives.

Validated Workflows: Step-by-Step Protocols

Protocol A: Regioselective C5-Bromination

This protocol generates the essential electrophile for the subsequent Suzuki coupling. The use of DMF stabilizes the transient bromonium ion, ensuring strict regiocontrol.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)thiazol-2-amine (10.0 mmol) in anhydrous DMF (30 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an argon atmosphere.

  • Halogenation: Dissolve N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic spikes that could lead to THP-ring allylic bromination.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The target 5-bromo intermediate should present a distinct [M+H]+ isotopic pattern of 1:1 ratio (due to 79Br/81Br). The absence of this pattern indicates incomplete reaction, while a 1:2:1 pattern indicates over-bromination.

  • Workup: Quench the reaction by pouring it into ice-cold water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 5-bromo-4-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)thiazol-2-amine.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

This protocol . Degassing is critical; Pd(0) is highly susceptible to oxidation by dissolved O2, which forms inactive Pd(II) peroxo complexes.

  • Setup: To a 50 mL Schlenk flask, add the 5-bromo intermediate from Protocol A (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with argon for 15 minutes.

  • Coupling: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 8 hours under argon.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should reveal the complete consumption of the lower-Rf 5-bromo starting material and the emergence of a highly UV-active, higher-Rf product spot.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify the crude residue via flash column chromatography to afford the 5-aryl-4-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)thiazol-2-amine.

Protocol C: Alternative C2-Functionalization via Sandmeyer-Suzuki Sequence

If functionalization at the C2 position is required, the C2-amine must first be converted to a halide.

  • Sandmeyer Bromination: Dissolve the starting aminothiazole (1.0 mmol) and CuBr2 (1.2 mmol) in anhydrous acetonitrile (10 mL). Add tert-butyl nitrite (t-BuONO, 1.5 mmol) dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

  • Isolation: Quench with 1M HCl, extract with EtOAc, and purify to isolate the 2-bromo-4-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)thiazole.

  • Suzuki Coupling: Subject the 2-bromo intermediate to the exact conditions outlined in Protocol B , substituting Pd(dppf)Cl2 with Pd(PPh3)4 (5 mol%) as the C2-bromide is highly reactive and does not strictly require bidentate ligand enforcement for successful oxidative addition.

References

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases Source: PMC (PubMed Central) URL:[Link]

  • Aminative Suzuki-Miyaura coupling Source: PubMed URL:[Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC (PubMed Central) URL:[Link]

Preparation and Functionalization of Aminothiazole Derivatives from 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of kinase inhibitors (e.g., CDK2/4/6), GPCR ligands, and CNS-active therapeutics.

Strategic Workflow & Causality (E-E-A-T)

The compound 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a highly privileged scaffold in modern drug discovery. The 2-aminothiazole motif is a well-established hinge-binding pharmacophore that forms critical hydrogen bonds with the ATP-binding pocket of various kinases, most notably the Cyclin-Dependent Kinases (CDKs) [1].

The Rationale Behind the Scaffold

Designing inhibitors often requires orthogonal functionalization to explore Structure-Activity Relationships (SAR). This specific starting material offers three distinct functional advantages:

  • The Thiazole-2-amine: Acts as the primary anchor for target binding. Because the lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient thiazole ring, it is a poor nucleophile. This necessitates highly reactive coupling conditions (e.g., HATU or acid chlorides) for acylation or arylation.

  • The Boc-Protected Nitrogen: The tert-butyloxycarbonyl (Boc) group completely masks the highly nucleophilic secondary amine of the tetrahydropyridine ring. This ensures that harsh acylation conditions directed at the thiazole amine do not result in unwanted polymerization or side reactions at the piperidine nitrogen.

  • The Tetrahydropyridine Double Bond: The unsaturation restricts the conformational flexibility of the ring, directing the spatial orientation of subsequent functional groups toward the solvent-exposed region of the kinase pocket. Post-functionalization, this bond can be reduced (via Pd/C hydrogenation) to a piperidine to increase the sp3 carbon fraction ( Fsp3​ ), thereby improving aqueous solubility and pharmacokinetic properties.

Mandatory Visualizations: Workflows and Mechanisms

SyntheticWorkflow Start 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl) thiazol-2-amine Acylation Step 1: N-Acylation (HATU, DIPEA, DMF) Start->Acylation Intermediate Boc-Protected Amide Intermediate Acylation->Intermediate Deprotection Step 2: Boc Deprotection (TFA, DCM) Intermediate->Deprotection Amine Free Secondary Amine Intermediate Deprotection->Amine RedAmination Step 3: Reductive Amination (NaBH(OAc)3, DCE) Amine->RedAmination Final Target Aminothiazole Kinase Inhibitor RedAmination->Final

Synthetic workflow for aminothiazole derivatives via orthogonal deprotection.

Pathway Inhibitor Aminothiazole Derivative CDK CDK4/6 - Cyclin D Complex Inhibitor->CDK ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Cell Cycle Transition E2F->G1S Promotes

Mechanism of action: Aminothiazole derivatives inhibit CDK4/6 to arrest the cell cycle.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the three-step functionalization of the scaffold. These methodologies have been optimized to prevent common pitfalls such as di-acylation and premature Boc cleavage.

Protocol A: N-Acylation of the Thiazole-2-amine

Due to the poor nucleophilicity of the 2-aminothiazole, standard carbodiimide coupling (EDCI/HOBt) often stalls. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion [2].

Reagents:

  • 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (1.0 eq, 1.0 mmol, 281 mg)

  • Target Carboxylic Acid (1.2 eq, 1.2 mmol)

  • HATU (1.5 eq, 1.5 mmol, 570 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N2​ , dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the starting aminothiazole in a single portion. Stir the reaction mixture at 40 °C for 12 hours. Causality Note: Mild heating overcomes the steric and electronic hindrance of the thiazole amine.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3​ (15 mL). Extract with EtOAc (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

Protocol B: Boc Deprotection

The removal of the Boc group must be quantitative without degrading the newly formed amide bond.

Reagents:

  • Boc-protected intermediate (1.0 eq, ~0.8 mmol)

  • Trifluoroacetic Acid (TFA) (20% v/v in DCM, 4.0 mL)

Step-by-Step Methodology:

  • Cleavage: Dissolve the intermediate in anhydrous DCM (3.2 mL). Cool to 0 °C. Add TFA (0.8 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS until the starting material mass disappears.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, redissolve the residue in DCM (10 mL) and wash with saturated aqueous Na2​CO3​ (10 mL) until the aqueous layer pH > 9.

  • Isolation: Extract, dry the organic layer over Na2​SO4​ , and concentrate to yield the free secondary amine. Use immediately in the next step to prevent oxidative degradation.

Protocol C: Late-Stage Reductive Amination

Functionalization of the tetrahydropyridine nitrogen is achieved via reductive amination. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde [3].

Reagents:

  • Deprotected Secondary Amine (1.0 eq, 0.5 mmol)

  • Target Aldehyde (1.2 eq, 0.6 mmol)

  • NaBH(OAc)3​ (2.0 eq, 1.0 mmol, 212 mg)

  • Glacial Acetic Acid (1.0 eq, 0.5 mmol, 28 µL)

  • 1,2-Dichloroethane (DCE) (4.0 mL)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the amine and aldehyde in DCE. Add glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ in portions over 5 minutes. Stir at room temperature for 12 hours.

  • Quench: Quench carefully with 1N NaOH (5 mL) to neutralize the acetic acid and break down boron complexes.

  • Isolation: Extract with DCM (3 x 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via preparative HPLC to yield the final aminothiazole derivative.

Quantitative Data Presentation

The following tables summarize the optimization parameters for the critical synthetic steps, demonstrating the empirical causality behind the chosen protocols.

Table 1: Optimization of Thiazole-2-amine Amidation (Protocol A)

Coupling ReagentSolventBaseTemp (°C)Time (h)Yield (%)Empirical Observation
EDCI, HOBtDMFDIPEA252435Incomplete conversion due to poor nucleophilicity.
HATU DMF DIPEA 40 12 88 Rapid conversion; easily separable byproducts.
Acid ChlorideDCMPyridine25475Fast reaction, but prone to di-acylation side products.

Table 2: Optimization of Boc Deprotection Conditions (Protocol B)

Reagent SystemTemperature (°C)Time (h)Yield (%)Purity (LC-MS)
20% TFA in DCM 25 2 95 >98%
4M HCl in Dioxane25492>95%
10% TFA in DCM0860>99% (Incomplete)

References

  • Misra, R. N., et al. (2004). "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent." Journal of Medicinal Chemistry.[Link]

  • Shimamura, T., et al. (2006). "Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Hirai, H., et al. (2009). "Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo." Cancer Science.[Link]

Application Note: Advanced Functionalization of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Chemical Context

The 2-aminothiazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, featured prominently in approved therapeutics such as meloxicam, pramipexole, and various cephalosporin antibiotics[1]. The molecule 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine represents a highly versatile building block. It combines the hydrogen-bond donating/accepting capacity of the 2-aminothiazole core with a Boc-protected tetrahydropyridine moiety—a valuable precursor to piperidine derivatives commonly used to modulate pharmacokinetic properties.

Functionalizing this molecule requires exquisite chemoselectivity. The synthetic chemist must navigate three reactive domains:

  • The C5 position of the thiazole: Highly electron-rich and susceptible to electrophilic aromatic substitution[2].

  • The exocyclic N2-amino group: Nucleophilic and available for acylation, alkylation, or transition-metal-catalyzed cross-coupling[3].

  • The 1-Boc-1,2,5,6-tetrahydropyridine ring: Contains an acid-sensitive protecting group (Boc) and an alkene susceptible to undesired allylic halogenation or oxidation.

This application note details field-proven, self-validating protocols for the orthogonal functionalization of the thiazole ring while preserving the integrity of the Boc-tetrahydropyridine system.

Mechanistic Rationale & Site-Selectivity

The electron-donating nature of the 2-amino group significantly enriches the C5 position of the thiazole ring through resonance, making it the primary site for electrophilic attack[1]. Halogenation at this site proceeds via an addition-elimination mechanism, forming a transient Wheland-type intermediate before rearomatization[4].

To prevent unwanted side reactions—specifically the allylic bromination of the tetrahydropyridine double bond or the acid-catalyzed cleavage of the Boc group—mild halogenating agents are required. Copper(II) bromide (CuBr₂) in acetonitrile provides exceptional regioselectivity for the C5 position at room temperature, operating through a controlled ionic mechanism that bypasses the alkene[2]. Once halogenated, the C5 position becomes a prime candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling[5].

Conversely, the N2-amino group can be selectively functionalized via nucleophilic acyl substitution. Utilizing mild bases like N,N-Diisopropylethylamine (DIPEA) ensures that the reaction proceeds smoothly without generating highly acidic byproducts that could compromise the Boc group[3].

Functionalization_Workflow SM 4-(1-Boc-1,2,5,6-tetrahydro- 3-pyridyl)thiazol-2-amine C5_Br C5-Bromination (CuBr2, MeCN) SM->C5_Br Electrophilic Aromatic Sub. N_Acyl N2-Acylation (RCOCl, DIPEA) SM->N_Acyl Nucleophilic Acyl Substitution C5_Suz C5-Arylation (Pd-Catalyzed Suzuki) C5_Br->C5_Suz Cross-Coupling (Boronic Acid)

Divergent functionalization pathways for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine.

Experimental Protocols

Protocol A: Regioselective C5-Bromination

Objective: Synthesize 5-bromo-4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. Causality & Design: CuBr₂ is selected over N-Bromosuccinimide (NBS) or Br₂ to completely suppress allylic bromination of the tetrahydropyridine ring. The reaction is run at room temperature to maintain the Boc group's stability[2].

Materials:

  • Starting Material (SM): 1.0 mmol

  • Copper(II) bromide (CuBr₂): 1.05 mmol

  • Acetonitrile (MeCN, anhydrous): 10 mL

  • Aqueous Ammonia (0.1 M): 50 mL

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 mmol of the SM in 10 mL of anhydrous MeCN in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 1.05 mmol of CuBr₂ directly to the stirring solution at room temperature (20–25 °C). Self-Validation: The solution will immediately transition to a dark green/brown suspension, indicating the presence of Cu(II) complexes.

  • Reaction Monitoring: Stir the mixture for 10–12 hours. Monitor the reaction via TLC (Hexane:EtOAc 70:30) or LC-MS. The SM should be fully consumed, yielding a single, more lipophilic product spot.

  • Quenching & Workup: Concentrate the reaction mixture in vacuo to remove MeCN. Suspend the crude residue in 20 mL of Ethyl Acetate (EtOAc) and wash vigorously with 0.1 M aqueous ammonia (2 × 25 mL).

    • Causality: Aqueous ammonia coordinates with residual copper to form the deep-blue, water-soluble tetraamminecopper(II) complex ( [Cu(NH3​)4​]2+ ), effectively stripping heavy metal contaminants from the organic layer[2].

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and evaporate to dryness. Purify via silica gel flash chromatography to afford the pure 5-bromo derivative.

Protocol B: Palladium-Catalyzed C5 Suzuki-Miyaura Coupling

Objective: Introduce an aryl/heteroaryl group at the C5 position. Causality & Design: Utilizing the 5-bromo intermediate, this protocol employs Pd(dppf)Cl₂ due to its robust performance with sterically hindered heterocyclic halides. K₂CO₃ is used as a mild base to facilitate transmetalation without risking Boc-deprotection[5].

Materials:

  • 5-Bromo intermediate: 1.0 mmol

  • Arylboronic acid: 1.2 mmol

  • Pd(dppf)Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.0 mmol

  • 1,4-Dioxane / H₂O (4:1 v/v): 10 mL

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the 5-bromo intermediate, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which could deactivate the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.

  • Heating: Heat the reaction mixture to 80 °C in an oil bath for 4–6 hours. Self-Validation: The reaction mixture will turn black as Pd(0) species form and aggregate over time.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (20 mL).

  • Purification: Wash the filtrate with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol C: Chemoselective N2-Acylation

Objective: Synthesize N-(4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-yl)amides. Causality & Design: The N2-amino group is acylated using an acyl chloride. DIPEA is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the acidic cleavage of the Boc group[3].

Materials:

  • Starting Material (SM): 1.0 mmol

  • Acyl Chloride (e.g., benzoyl chloride or chloroacetyl chloride): 1.1 mmol

  • DIPEA: 2.0 mmol

  • Dichloromethane (DCM, anhydrous): 10 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the SM and DIPEA in anhydrous DCM under Argon. Cool the flask to 0 °C using an ice-water bath to control the exothermic acylation.

  • Addition: Add the acyl chloride dropwise over 5 minutes. Self-Validation: A slight fuming may occur, and the solution may turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor by TLC until the primary amine is consumed.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Mechanistic_Pathway A 2-Aminothiazole Core B Electrophilic Attack at C5 (CuBr2) A->B Cu(II) coordination C Wheland Intermediate (Delocalized Charge) B->C Addition D Deprotonation & Rearomatization C->D Elimination of H+ E 5-Bromo-2-aminothiazole D->E Product

Addition-elimination mechanism for the regioselective C5-bromination of 2-aminothiazoles.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and critical in-process controls for the functionalization workflows described above.

TransformationReagents & ConditionsReaction TimeExpected YieldKey In-Process Control (IPC)
C5-Bromination CuBr₂ (1.05 eq), MeCN, 25 °C10–12 h85–94%LC-MS: +78/80 Da mass shift; Aqueous ammonia wash turns deep blue[2].
C5-Arylation Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂, K₂CO₃, 80 °C4–6 h65–80%TLC: Complete consumption of the bromo-intermediate[5].
N2-Acylation R-COCl (1.1 eq), DIPEA (2.0 eq), DCM, 0 °C to RT2 h80–90%TLC: Disappearance of polar amine spot; Ninhydrin stain negative[3].

References

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. nih.gov.
  • Intermediates in the halogenation of some 2-aminothiazoles. rsc.org.
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. nih.gov.
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. google.com.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. semanticscholar.org.

Sources

Application Note: Scale-Up Synthesis and Process Chemistry of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Process Rationale

The compound 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a highly versatile building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors (e.g., CDK, PI3K, and Aurora kinase targets). The 2-aminothiazole motif acts as a potent hydrogen-bond donor/acceptor hinge-binding element, while the tetrahydropyridine ring provides a functionalizable, rigidified vector for exploring solvent-exposed pockets.

While early-discovery routes often rely on the Hantzsch thiazole synthesis (condensation of an α -bromoketone with thiourea), this approach is heavily discouraged for scale-up due to the severe lachrymatory and mutagenic properties of α -haloketones. Instead, a convergent Suzuki-Miyaura cross-coupling between commercially available 4-bromothiazol-2-amine and 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester is the preferred manufacturing route .

Mechanistic Insights: The Isomerization Challenge

The primary challenge in scaling this specific Suzuki-Miyaura coupling is the inherent instability of the 1,2,5,6-tetrahydropyridin-3-yl moiety under standard cross-coupling conditions.

The allylic protons at the C2 position of the tetrahydropyridine ring are relatively acidic. In the presence of strong inorganic bases (e.g., Cs2​CO3​ , NaOH ) or at elevated temperatures, the C3=C4 double bond rapidly migrates to the C2=C3 position, yielding the thermodynamically more stable 1,4,5,6-tetrahydropyridin-3-yl (enamine) isomer .

This isomerization is catastrophic for process yields. Enamines are highly sensitive to aqueous environments; during the biphasic workup, the enamine impurity undergoes rapid hydrolysis and oxidation, cleaving into ring-opened keto-amine degradation products .

To suppress this pathway, the process chemistry must rely on a self-validating system of mild conditions:

  • Base Selection: Anhydrous K3​PO4​ provides sufficient basicity to activate the boronate ester without deprotonating the C2 allylic position.

  • Catalyst Selection: Pd(dppf)Cl2​ is utilized because the bidentate dppf ligand possesses a large bite angle (99°), which drastically accelerates the reductive elimination step. This minimizes the lifetime of the Pd(II) intermediate, preventing β -hydride elimination/reinsertion sequences that also contribute to double-bond migration.

Mechanism SM 1-Boc-1,2,5,6-tetrahydropyridine -3-boronic acid pinacol ester Int Pd(II) Cross-Coupling Intermediate SM->Int Pd(0), K3PO4 Prod Desired Product (1,2,5,6-tetrahydropyridin-3-yl) Int->Prod Reductive Elimination Side Enamine Impurity (1,4,5,6-tetrahydropyridin-3-yl) Prod->Side Strong Base (e.g., Cs2CO3) Isomerization Deg Hydrolysis/Oxidation Degradation Products Side->Deg H2O / O2

Figure 2. Competing pathways: desired cross-coupling vs. base-catalyzed enamine isomerization.

Process Optimization Data

The table below summarizes the causality of base and solvent selection during the route scouting phase. The shift from 1,4-Dioxane to 2-Methyltetrahydrofuran (2-MeTHF) was implemented to eliminate the need for an extraction solvent swap, as 2-MeTHF forms a clean biphasic system with water.

Table 1: Optimization of Suzuki Coupling Conditions

EntryBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Desired Isomer (%)Enamine Impurity (%)
1 Na2​CO3​ (3.0)Dioxane / H2​O 90857015
2 Cs2​CO3​ (3.0)Dioxane / H2​O 80>994554
3 K3​PO4​ (3.0)Dioxane / H2​O 80>9992<2
4 K3​PO4​ (3.0) 2-MeTHF / H2​O 75 95 94 <1

Note: Entry 4 represents the finalized scale-up conditions.

Scale-Up Experimental Protocol (100 g Scale)

The following methodology is designed as a self-validating system. In-process controls (IPCs) and visual cues are embedded to ensure reproducibility and high-fidelity execution.

Workflow A 1. Reaction Setup 4-Br-Thiazol-2-amine + Boronate Ester B 2. Suzuki Coupling Pd(dppf)Cl2, K3PO4 2-MeTHF/H2O, 75°C A->B C 3. Phase Separation & Aqueous Wash B->C D 4. Pd Scavenging Thiol-Silica, 50°C C->D E 5. Crystallization EtOAc / Heptane D->E F 6. Pure Product >98% HPLC Purity E->F

Figure 1. Unit operations for the scale-up synthesis and purification workflow.

Step 1: Reactor Preparation & Charging
  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and a subsurface nitrogen sparging inlet.

  • Charge 100.0 g (384.6 mmol, 1.0 eq) of 4-bromothiazol-2-amine hydrobromide and 131.0 g (423.1 mmol, 1.1 eq) of 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester into the reactor.

  • Add 244.9 g (1.15 mol, 3.0 eq) of anhydrous potassium phosphate ( K3​PO4​ ). Causality: 1.0 eq is consumed to neutralize the hydrobromide salt, leaving 2.0 eq to drive the catalytic cycle.

Step 2: Degassing & Catalysis
  • Add 1000 mL of 2-MeTHF and 250 mL of deionized water .

  • Sparge the biphasic mixture with nitrogen for 30 minutes at 20 °C to remove dissolved oxygen, which prevents oxidative degradation of the palladium catalyst.

  • Briefly pause sparging to charge 3.14 g (3.85 mmol, 1 mol%) of Pd(dppf)Cl2​⋅CH2​Cl2​ . The mixture will immediately take on a dark red/orange hue. Switch from sparging to a nitrogen sweep.

Step 3: Reaction Execution & IPC
  • Heat the reactor jacket to achieve an internal temperature of 75 °C .

  • Stir vigorously (approx. 300 rpm to ensure adequate phase mixing) for 4 to 6 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot of the organic layer. Dilute with acetonitrile and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the 4-bromothiazol-2-amine peak is <1.0% relative to the product peak.

Step 4: Workup & Palladium Scavenging
  • Cool the internal temperature to 25 °C. Halt stirring and allow the phases to separate for 15 minutes.

  • Drain the lower aqueous layer (contains borate salts and phosphates) to waste.

  • Wash the retained organic layer with 500 mL of 5% aqueous NaCl . Separate the phases.

  • To the organic layer in the reactor, add 20.0 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Causality: The thiol groups covalently bind residual soluble Pd species, preventing heavy metal contamination in the final API.

  • Heat the suspension to 50 °C and stir for 2 hours.

  • Filter the mixture through a 1-inch pad of Celite to remove the silica scavenger. Wash the filter cake with 200 mL of fresh 2-MeTHF .

Step 5: Crystallization & Isolation
  • Transfer the combined filtrate to a clean reactor and concentrate under reduced pressure (approx. 150 mbar, jacket at 45 °C) to a residual volume of ~300 mL.

  • Adjust the internal temperature to 40 °C. Over a period of 1 hour, add 600 mL of n-Heptane dropwise. Visual cue: The solution will become cloudy, and off-white crystals will begin to nucleate.

  • Ramp the temperature down to 0–5 °C over 2 hours and age the slurry for an additional 2 hours to maximize recovery.

  • Filter the slurry via a sintered glass funnel. Wash the filter cake with cold n-Heptane ( 2×100 mL ).

  • Dry the solid in a vacuum oven at 45 °C to a constant weight.

Downstream Processing & Quality Attributes

Following the protocol above, the process reliably yields highly pure material suitable for downstream deprotection and API coupling. The mild conditions successfully prevent the formation of the problematic enamine impurity, and the targeted scavenging step ensures heavy metal compliance.

Table 2: Scale-Up Batch Data (100 g scale)

Quality AttributeResult AchievedTarget Specification
Isolated Yield 82% (88.5 g)> 75%
Physical Appearance Off-white crystalline powderOff-white to pale yellow solid
HPLC Purity (a/a) 99.2%> 98.0%
Enamine Impurity (a/a) 0.3%< 1.0%
Residual Palladium 8 ppm< 10 ppm

References

  • Unique Sulfur–Aromatic Interactions Contribute to the Binding of Potent Imidazothiazole Indoleamine 2,3-Dioxygenase Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Cu(II)-Catalyzed Synthesis of 4-(1,4,5,6-Tetrahydropyridin-3-yl)-1,4-dihydroisoquinolin-3-ones from 4-Diazoisoquinolin-3-ones The Journal of Organic Chemistry[Link]

  • Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids The Journal of Organic Chemistry[Link]

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific application of the Hantzsch thiazole synthesis. Our goal is to empower you with the scientific rationale behind each step to maximize your reaction yield and purity.

Overview of the Synthesis

The formation of the target compound is a classic example of the Hantzsch thiazole synthesis, a robust method for creating the thiazole ring system.[1][2] The reaction involves the condensation of an α-haloketone precursor, 3-(2-bromoacetyl)-1-Boc-1,2,5,6-tetrahydropyridine, with thiourea. The driving force for this reaction is the formation of a highly stable, aromatic thiazole ring.[3]

The overall transformation is depicted below:

Figure 1. General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reaction mechanism, key reagents, and general conditions.

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?

A1: The reaction proceeds through a well-established multi-step pathway.[4][5] Understanding this mechanism is crucial for troubleshooting as it highlights the critical bond formations.

Hantzsch_Mechanism start α-Haloketone + Thiourea step1 Step 1: Nucleophilic Attack (SN2) Sulfur from thiourea attacks the α-carbon, displacing the halide. start->step1 intermediate1 Isothiouronium Salt Intermediate step1->intermediate1 Formation of C-S bond step2 Step 2: Tautomerization & Cyclization An intramolecular attack by the imine nitrogen on the ketone carbonyl forms the five-membered ring. intermediate1->step2 intermediate2 Thiazoline Intermediate step2->intermediate2 Ring closure step3 Step 3: Dehydration Loss of a water molecule from the thiazoline intermediate. intermediate2->step3 product Aromatic 2-Aminothiazole Product step3->product Aromatization is the driving force Troubleshooting_Workflow start Low Yield Observed check_sm 1. Assess Starting Material Purity (α-haloketone, thiourea) start->check_sm sm_impure Purify Reagents (Recrystallize, Column Chromatography) check_sm->sm_impure No sm_ok Purity Confirmed check_sm->sm_ok Purity OK? end_success Improved Yield sm_impure->end_success check_conditions 2. Review Reaction Conditions sm_ok->check_conditions Yes cond_suboptimal Optimize Conditions: - Increase Temperature (Reflux) - Extend Reaction Time - Add Acid Scavenger (e.g., NaHCO3) check_conditions->cond_suboptimal No cond_ok Conditions Optimized check_conditions->cond_ok Optimized? cond_suboptimal->end_success check_workup 3. Analyze Workup & Purification cond_ok->check_workup Yes workup_loss Modify Procedure: - Remove EtOH before extraction - Use Liquid-Liquid Extraction - Neutralize Silica Gel for Column check_workup->workup_loss workup_loss->end_success

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine During Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in amide coupling reactions. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a scientific rationale for each proposed solution to help you overcome these common hurdles and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a suspension or incomplete dissolution of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in my coupling reaction. Is this expected, and what are the primary causes?

A1: Yes, it is not uncommon to experience low solubility with 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in common organic solvents used for amide coupling reactions. The solubility of a molecule is dictated by its physicochemical properties, and in this case, a combination of factors contributes to its poor solubility.

The tert-butyloxycarbonyl (Boc) protecting group, while beneficial for its stability and ease of removal, introduces a bulky, nonpolar moiety to the molecule. This can significantly impact the compound's crystal lattice energy and its interaction with solvent molecules. While the Boc group generally increases lipophilicity, the presence of the polar 2-aminothiazole and the carbamate linkage can lead to a molecule with a complex polarity profile, making it difficult to find a single solvent that can effectively solvate all parts of the molecule.[1]

Furthermore, 2-aminothiazole derivatives themselves can exhibit solubility issues.[2] The combination of the rigid thiazole ring and the hydrogen bonding capabilities of the amino group can contribute to strong intermolecular interactions, leading to higher crystal lattice energy and consequently, lower solubility.

Q2: What is the first-line approach to addressing the low solubility of my amine during an amide coupling reaction?

A2: The most direct and often most effective initial step is to perform a solvent screen to identify a more suitable reaction medium. The principle of "like dissolves like" is a good starting point. Given the complex polarity of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, a single solvent may not be sufficient. Therefore, considering solvent mixtures or more polar aprotic solvents is highly recommended.

Commonly, amide coupling reactions are performed in solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[3] If you are observing poor solubility in a less polar solvent like DCM, switching to a more polar aprotic solvent is a logical next step.

Recommended Solvents to Screen:

  • N,N-Dimethylformamide (DMF): Often the go-to solvent for challenging coupling reactions due to its excellent solvating power for a wide range of organic molecules.

  • Dimethyl sulfoxide (DMSO): Another highly polar aprotic solvent that can be very effective, though it can be more difficult to remove during workup.[4]

  • N-Methyl-2-pyrrolidone (NMP): A less common but powerful polar aprotic solvent.

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective in some cases, particularly in combination with other solvents.[5]

  • Tetrahydrofuran (THF): A moderately polar ether that can be a good choice, sometimes in a mixture with a more polar solvent.

Workflow for Solvent Screening:

cluster_0 Solvent Screening Workflow Start Start: Insoluble Amine Solvent_Screen Test Solubility in: DCM, DMF, DMSO, ACN, THF Start->Solvent_Screen Decision Soluble? Solvent_Screen->Decision Co_Solvent Test Co-Solvent Systems: e.g., DCM/DMF, THF/DMF Co_Solvent->Decision Decision->Co_Solvent No Proceed Proceed with Coupling Reaction Decision->Proceed Yes Troubleshoot Further Troubleshooting (See Q3 & Q4) Decision->Troubleshoot Still Insoluble cluster_1 Amide Coupling Workflow Start Start Dissolve_Acid_HATU Dissolve Carboxylic Acid and HATU in DMF Start->Dissolve_Acid_HATU Activate Activate for 15-30 min Dissolve_Acid_HATU->Activate Combine Combine Mixtures Activate->Combine Prepare_Amine Suspend/Dissolve Amine in DMF with DIPEA Prepare_Amine->Combine React Stir at RT (or heat to 40-50°C if needed) Combine->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify End End: Purified Product Purify->End

Sources

Preventing side reactions during Boc cleavage of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Boc Deprotection of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex, multi-functional heterocycles.

The deprotection of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine presents a unique chemical challenge. The molecule contains an acid-sensitive 1-Boc-tetrahydropyridine ring adjacent to a highly nucleophilic thiazol-2-amine moiety. During standard acidic Boc cleavage, the generation of reactive intermediates can lead to devastating side reactions, significantly reducing yield and purity. This guide provides mechanistic insights, quantitative troubleshooting data, and self-validating protocols to ensure clean and efficient deprotection.

Mechanistic Insight: The Origin of Side Reactions

Boc cleavage is typically achieved using strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The reaction proceeds via the protonation of the carbamate, followed by fragmentation into carbon dioxide and a highly reactive tert-butyl cation [1].

For 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, two primary side reactions dominate:

  • tert-Butylation (+56 Da): The exocyclic primary amine and the electron-rich C5 position of the thiazole ring are highly susceptible to electrophilic attack by the tert-butyl cation[2][3]. If the cation is not immediately quenched by a scavenger, irreversible alkylation occurs.

  • Trifluoroacetylation (+96 Da): When TFA is used, the resulting free thiazol-2-amine can be acylated by the trifluoroacetate anion[2][4]. This is particularly problematic during solvent evaporation (concentration) or if the reaction is heated, as the equilibrium shifts toward amide formation.

G Boc N-Boc Substrate + Acid (TFA/HCl) Intermediate Protonated Carbamate Boc->Intermediate Protonation Cation tert-Butyl Cation (Electrophile) Intermediate->Cation Fragmentation (-CO2) Product Desired Free Amine (Thiazol-2-amine) Intermediate->Product Side1 tert-Butylated Adduct (+56 Da) Cation->Side1 Reacts with Thiazole/Amine Scavenged Trapped Cation (e.g., Isobutane/t-BuOH) Cation->Scavenged Reacts with Scavenger (TIPS/H2O) Side2 Trifluoroacetamide (+96 Da) Product->Side2 Excess TFA + Heat

Mechanistic pathway of Boc cleavage highlighting tert-butylation and trifluoroacetylation side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant byproduct with a mass increase of +56 amu. How do I prevent this? A1: A +56 Da mass indicates tert-butylation of your substrate[5]. The thiazol-2-amine is acting as a nucleophile and trapping the tert-butyl cation. To prevent this, you must introduce a "scavenger"—a molecule that is more nucleophilic or a better hydride donor than your substrate[6]. A cocktail of Triisopropylsilane (TIPS) and water is highly recommended. TIPS acts as a hydride donor, reducing the cation to isobutane, while water traps it as tert-butanol[5].

Q2: My LC-MS shows a +96 Da adduct, and it increases when I evaporate the TFA on the rotovap. What is happening? A2: This is trifluoroacetylation[2]. The free thiazol-2-amine is reacting with trifluoroacetic acid to form a trifluoroacetamide byproduct. This reaction is driven by heat and concentration during solvent removal[7]. Solution: Never heat the reaction during TFA removal. Co-evaporate with toluene to keep the temperature low and remove TFA azeotropically, or switch to an HCl/Dioxane deprotection system which completely eliminates the possibility of trifluoroacetylation[].

Q3: Can I use thioanisole as a scavenger for this molecule? A3: While thioanisole is an excellent scavenger for carbocations[6], it is generally not recommended if your downstream steps are sensitive to sulfur poisoning (e.g., transition-metal catalyzed cross-couplings). For 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, TIPS/H₂O or anisole are preferred as they are easier to remove and do not interfere with subsequent metal-catalyzed functionalizations.

Quantitative Troubleshooting Data

To aid in experimental design, the following table summarizes the expected outcomes of various deprotection conditions based on scavenger efficiency and acid choice.

Table 1: Comparison of Deprotection Conditions and Side Reaction Profiles

Acid SystemScavenger(s)Temp (°C)Est. tert-ButylationEst. TrifluoroacetylationRecommendation
50% TFA / DCMNone25High (>20%)Moderate (5-10%)Not Recommended. High risk of alkylation.
50% TFA / DCM2.5% TIPS, 2.5% H₂O25Low (<2%)Moderate (5-10%)*Good. *Must co-evaporate with toluene to avoid +96 Da adduct.
4M HCl / DioxaneNone25Moderate (~5%)0% Better. Eliminates trifluoroacetylation.
4M HCl / Dioxane2% Anisole25Very Low (<1%)0% Optimal. Cleanest profile for aminothiazoles.
TMSOTf / 2,6-LutidineNone0 to 25Low (<2%)0% Alternative. Best for highly acid-sensitive substrates.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve issues based on your LC-MS data.

G Start Analyze Crude by LC-MS Clean Clean Product Proceed to Workup Start->Clean Issue1 Mass +56 Da (tert-Butylation) Start->Issue1 Issue2 Mass +96 Da (Trifluoroacetylation) Start->Issue2 Issue3 Incomplete Deprotection Start->Issue3 Sol1 Add Scavengers (TIPS, Anisole) Issue1->Sol1 Sol2 Switch to HCl/Dioxane or lower Temp Issue2->Sol2 Sol3 Increase Acid Conc. or Time Issue3->Sol3

Decision tree for identifying and resolving common Boc deprotection side reactions.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (TLC/LC-MS checks) to ensure the causality of the chemical steps is monitored in real-time.

Protocol A: Optimal HCl-Based Deprotection (Zero Trifluoroacetylation)

Why this works: HCl in 1,4-dioxane provides a strong acidic environment without the presence of trifluoroacetate, completely eliminating the +96 Da side reaction[]. Anisole is added to trap the tert-butyl cation via electrophilic aromatic substitution, protecting the thiazole ring[3].

  • Preparation: Dissolve 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Scavenger Addition: Add anisole (2.0 mmol, 2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 mL, 20.0 mmol). Self-Validation: The solution may become cloudy as the amine hydrochloride salt begins to precipitate.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS. Self-Validation: Look for the disappearance of the starting material mass and the appearance of the desired free amine mass. Confirm the absence of +56 Da peaks.

  • Isolation: Concentrate the reaction mixture under reduced pressure (temperature < 35 °C). Triturate the resulting solid with diethyl ether (15 mL), filter, and wash with additional ether to remove anisole and trapped byproducts.

  • Free-Basing: Dissolve the hydrochloride salt in a minimal amount of water, adjust to pH 9–10 using saturated aqueous NaHCO₃, and extract with dichloromethane (3 x 10 mL). Dry over Na₂SO₄ and concentrate.

Protocol B: Scavenger-Optimized TFA Deprotection

Why this works: If HCl/Dioxane is unavailable or yields poor solubility, TFA can be used. The addition of TIPS and water creates a highly competitive trapping environment for the tert-butyl cation[5][9]. Co-evaporation with toluene prevents the concentration-driven trifluoroacetylation of the primary amine.

  • Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% H₂O (v/v/v). Prepare 10 mL of this cocktail per gram of substrate.

  • Reaction: Cool the starting material (1.0 mmol) in a round-bottom flask to 0 °C using an ice bath. Slowly add the pre-chilled cleavage cocktail.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Self-Validation: An aliquot quenched in saturated NaHCO₃ and analyzed by LC-MS should show complete conversion.

  • Azeotropic Removal (CRITICAL): Do not evaporate the TFA directly. Dilute the reaction mixture with toluene (20 mL) and concentrate under reduced pressure at a bath temperature not exceeding 30 °C . Repeat the toluene addition and evaporation two more times. Why: Toluene forms an azeotrope with TFA, allowing its removal at low temperatures, preventing the +96 Da trifluoroacetylation side reaction.

  • Purification: Dissolve the crude residue in DCM, wash with saturated aqueous NaHCO₃ to remove residual acid, dry over Na₂SO₄, and concentrate.

References

  • Google Patents. "WO2014033466A1 - Method and compositions for removing acid-labile protecting groups". Google.com.
  • Wiley-VCH. "1 Protection Reactions". Wiley-vch.de.[Link]

  • ACS Publications. "Development of Dual Practical Manufacturing Routes to Cognate Pyrrolobenzodiazepine-Based Linker-Drugs". Acs.org. [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group". Wikipedia.org. [Link]

  • ACS Publications. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration". Acs.org. [Link]

  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration". Researchgate.net. [Link]

Sources

Optimizing purification of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine by flash chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex, multi-functional pharmaceutical intermediates.

The molecule —4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine —presents a classic chromatographic paradox. On one hand, it contains a highly basic thiazol-2-amine moiety (a strong hydrogen bond donor/acceptor) that causes severe peak tailing on standard normal-phase silica. On the other hand, the tetrahydropyridine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is highly acid-sensitive.

This guide will provide you with the mechanistic insights and validated protocols required to navigate these competing chemical properties successfully.

Part 1: Diagnostic Decision Workflow

Before packing a column, you must select the correct stationary and mobile phases based on the polarity of your crude mixture. The decision matrix below outlines the optimal pathways for this specific molecule.

DecisionTree Start Crude Mixture: 4-(1-Boc-...)-thiazol-2-amine Q1 Is the crude highly polar/water-soluble? Start->Q1 RP_Path Reversed-Phase (C18) Q1->RP_Path Yes NP_Path Normal-Phase Silica Q1->NP_Path No RP_Action Use H2O/MeCN + 0.1% TEA or NH4OAc (AVOID TFA) RP_Path->RP_Action NP_Choice Stationary Phase Choice NP_Path->NP_Choice NP_Action1 Amine-Functionalized Silica (NH2) Hexane/EtOAc (No additives) NP_Choice->NP_Action1 Optimal NP_Action2 Standard Silica Hexane/EtOAc + 1-2% TEA NP_Choice->NP_Action2 Budget

Fig 1. Decision matrix for selecting the optimal chromatography mode based on sample polarity.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound streaks across 15+ fractions on standard silica gel. Why is this happening and how do I fix it? A: The severe streaking is caused by the basic thiazol-2-amine interacting with residual Brønsted acidic silanol groups (Si-OH) on the surface of standard silica gel[1]. This creates continuous proton transfer and electrostatic binding as the compound moves down the column[2]. Solution: You must neutralize the silica surface. You can either add a volatile basic modifier like 1% to 2% (v/v) triethylamine (TEA) or ammonium hydroxide to your mobile phase[3], or switch entirely to an amine-functionalized (NH2) silica column[4].

Q2: I am observing partial loss of the Boc protecting group during purification. How can I prevent this? A: The Boc carbamate group is highly acid-sensitive[5]. Standard silica gel is weakly acidic and can act as a heterogeneous catalyst for Boc deprotection, especially if the compound is retained on the column for an extended period[6]. Furthermore, if you are using Reversed-Phase (RP) chromatography with standard 0.1% Trifluoroacetic acid (TFA), the Boc group will rapidly cleave during fraction concentration[7]. Solution: Maintain an alkaline environment. For normal phase, the addition of TEA protects the Boc group from the acidic silanols. For reversed-phase, replace TFA with 0.1% TEA or ammonium acetate to maintain the amine in its free-base form and preserve the Boc group[7][8].

Q3: Is amine-functionalized silica worth the extra cost compared to adding TEA to standard silica? A: Yes, particularly for highly polar heterocycles like thiazol-2-amines. Amine-bonded silica features a primary amine tethered to the silica surface, permanently neutralizing the silanols[9]. This eliminates the need for TEA in the mobile phase, which simplifies post-purification solvent evaporation and prevents residual TEA from interfering with downstream NMR analysis or biological assays[4][10].

Mechanism Silanol Acidic Silanols (Si-OH) on Silica Thiazole Basic Thiazol-2-amine (Target) Silanol->Thiazole H-Bonding / Protonation Boc Acid-Sensitive Boc Group Silanol->Boc Acid Catalysis Degradation Peak Tailing & Boc Deprotection Thiazole->Degradation Boc->Degradation TEA Basic Modifier (TEA) or NH2-Silica TEA->Silanol Neutralizes Elution Sharp Peak Elution & Boc Preserved TEA->Elution Enables

Fig 2. Mechanistic effect of acidic silanols on basic amines/Boc groups and the neutralizing role of TEA.

Part 3: Quantitative Strategy Comparison

To summarize the causality of your experimental choices, refer to the following data table comparing purification strategies for this specific molecule.

Stationary PhaseMobile Phase AdditivePeak Shape / ResolutionBoc Group StabilityPost-Purification Evaporation
Standard Silica NonePoor (Severe Tailing)Low (Risk of cleavage)Easy
Standard Silica 1-2% TEAGoodHighModerate (TEA requires high vacuum)
Amine-Silica (NH2) NoneExcellent High Easy
C18 (Reversed) 0.1% TFAExcellentVery Low (Rapid cleavage)Difficult (Lyophilization needed)
C18 (Reversed) 0.1% TEAExcellent High Moderate

Part 4: Validated Experimental Protocols

Protocol A: Normal-Phase Purification using Amine-Functionalized Silica (Preferred Method)

This protocol leverages the built-in basicity of the stationary phase to protect the Boc group and ensure sharp elution without mobile phase adulterants[8].

  • Column Selection: Select an appropriately sized amine-functionalized silica column (e.g., Biotage KP-NH or Teledyne Isco RediSep Amine). A standard loading ratio is 1:20 (crude mass to silica mass)[4][9].

  • Solvent Preparation: Prepare a gradient system of Hexane and Ethyl Acetate. No basic modifiers are required.

  • Sample Loading: Dissolve the crude 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in a minimum volume of dichloromethane (DCM).

    • Critical Step: If solubility is poor, utilize dry loading by adsorbing the compound onto a small amount of Celite or NH2-silica[10]. Do not use standard silica for dry loading , as it will reintroduce acidic silanols and cause localized Boc deprotection.

  • Elution: Run a gradient from 10% EtOAc/Hexane to 80% EtOAc/Hexane. Monitor fractions via UV detection at 254 nm.

  • Recovery: Pool product-containing fractions and evaporate under reduced pressure. Because no TEA was used, the resulting solid will be free of amine salts.

Protocol B: Reversed-Phase (C18) Purification for Highly Polar Batches

If the crude mixture contains highly polar impurities that crash out on normal phase, reversed-phase is required. This protocol uses an alkaline pH to keep the amine lipophilic and the Boc group intact[7][8].

  • Solvent Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% (v/v) Triethylamine (TEA).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% (v/v) TEA.

    • Critical Step:Do not use TFA , as it will cleave the Boc group during fraction concentration[7].

  • Column Equilibration: Equilibrate a C18 flash column with 5% Mobile Phase B until the baseline stabilizes[3].

  • Sample Loading: Dissolve the crude mixture in DMSO or a compatible initial mobile phase mixture and inject it onto the column.

  • Elution: Execute a gradient from 5% B to 95% B over 10-15 column volumes. The alkaline pH ensures the thiazol-2-amine remains in its free-base, lipophilic form, maximizing retention and resolution[8].

  • Recovery: Pool fractions. To minimize thermal degradation of the Boc group, remove the acetonitrile under reduced pressure at a low temperature (<30°C), then lyophilize the remaining aqueous layer[7].

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage. Available at:[Link]

  • King Group. "Successful Flash Chromatography." Wake Forest University. Available at:[Link]

  • Teledyne Isco. "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns." Academia.edu. Available at: [Link]

  • Biotage. "Successful flash chromatography." Biotage. Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at: [Link]

  • Chemistry Blog. "Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography." Wordpress. Available at: [Link]

  • ResearchGate. "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?" ResearchGate. Available at: [Link]

  • Zhang, M. et al. "Selective Deprotection of N-Boc Catalyzed by Silica Gel." Chemical Journal of Chinese Universities. Available at: [Link]

Sources

Overcoming steric hindrance in amidation of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in the Amidation of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

This guide provides in-depth troubleshooting advice and advanced protocols for the challenging amidation of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. The inherent steric bulk of the Boc-protected tetrahydropyridyl moiety, combined with the electronic properties of the 2-aminothiazole ring, often leads to low yields or reaction failure with standard coupling protocols. This document is designed to help researchers navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of this specific substrate so difficult?

A: The difficulty arises from a combination of two factors:

  • Steric Hindrance: The large tert-butyloxycarbonyl (Boc) protecting group on the tetrahydropyridine ring physically blocks the approach of the activated carboxylic acid to the nucleophilic 2-amino group on the thiazole. This significantly slows down the rate of the desired reaction.[1][2]

  • Electronic Effects: 2-Aminothiazoles can be less nucleophilic than simple alkylamines due to the electron-withdrawing nature of the heterocyclic ring system. This reduced nucleophilicity further exacerbates the challenge posed by steric hindrance.[3]

Q2: I tried a standard HATU/DIPEA coupling and saw very little product. What went wrong?

A: This is a very common outcome. Standard uronium/aminium-based coupling reagents like HATU, HBTU, and even carbodiimides like EDC, often form activated esters that are not reactive enough to overcome the high energy barrier imposed by the steric congestion around the amine.[4] While effective for many reactions, these first-line reagents frequently fail when one or both coupling partners are severely hindered.[5]

Q3: Is it better to activate the carboxylic acid first or use a one-pot coupling procedure?

A: For highly challenging substrates like this, converting the carboxylic acid to a more reactive, isolable intermediate can be advantageous. Forming an acyl fluoride or acyl chloride prior to introducing the amine creates a highly electrophilic species that is less sterically demanding than many in-situ activated esters.[4][5] However, one-pot procedures using more potent reagents or specialized catalysts can also be successful and are often preferred for their operational simplicity.

Q4: How can I monitor the reaction progress without relying solely on TLC, which can be ambiguous?

A: LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred method. It allows you to definitively track the consumption of your starting materials (amine and acid) and the formation of the desired product by their respective mass-to-charge ratios (m/z). This is crucial for distinguishing the product from starting materials or potential side products, such as the hydrolysis of the activated acid.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures and provides a logical progression of solutions, from simple adjustments to advanced strategic shifts.

Problem 1: Low to No Conversion with Standard Coupling Reagents (e.g., HATU, EDC/HOBt)
  • Primary Cause: The activation energy for the nucleophilic attack is too high due to steric repulsion. The activated intermediate may even decompose before the desired coupling occurs.[4]

  • Solution Pathway:

    • Modify Reaction Conditions:

      • Increase Temperature: Gently warming the reaction to 40-80°C can provide the necessary energy to overcome the activation barrier. Use caution, as prolonged heating can risk thermal decomposition or deprotection of the Boc group. Microwave heating can also be effective for accelerating these transformations.[4]

      • Solvent Choice: Switch to a higher-boiling-point, polar aprotic solvent like DMF, DMA, or NMP if not already in use.

    • Upgrade the Coupling Reagent: If thermal adjustments fail, the reagent itself is the limiting factor.

      • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult couplings and can be more potent than their uronium counterparts.[4]

      • Acyl Fluoride Precursors: This is often the most effective strategy for severely hindered couplings. Reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or XtalFluor-E allow for the in situ generation of highly reactive, yet relatively stable, acyl fluorides. These small intermediates minimize steric clash during the coupling step.[5]

Problem 2: Reaction Works, but Yields are Consistently Poor (<30%)
  • Primary Cause: A competitive side reaction is occurring, or the reaction equilibrium is unfavorable under the current conditions. This could include hydrolysis of the activated acid by trace water or catalyst inhibition.[6]

  • Solution Pathway:

    • Employ Catalytic Methods: Shift from stoichiometric coupling reagents to catalytic systems designed for challenging substrates. These methods often operate under milder conditions and can circumvent the formation of inhibitory byproducts.

      • Boron-Based Catalysts: Borate esters, particularly B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate), have emerged as highly effective catalysts for direct amidation.[3][7] They function by activating the carboxylic acid under dehydrating conditions, often requiring azeotropic reflux with a Dean-Stark trap. This approach avoids the bulky byproducts of traditional coupling reagents.[8][9]

    • Use a Pre-formed, Highly Reactive Electrophile:

      • Acid Chloride Formation: This classic, aggressive method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride is extremely reactive. This method should be used cautiously, as the generation of HCl can lead to the deprotection of the Boc group. A non-nucleophilic base (e.g., DIPEA, triethylamine) is essential during the subsequent coupling step.[4]

Problem 3: Boc Group is Cleaved During the Reaction
  • Primary Cause: The reaction conditions are too acidic. This can be caused by the carboxylic acid itself, acidic additives (like HOBt), or HCl generated during acid chloride formation.

  • Solution Pathway:

    • Base Selection: Ensure a sufficient excess (2-3 equivalents) of a non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge any protons generated.

    • Avoid Acidic Additives: If using a carbodiimide like EDC, omit acidic additives like HOBt or use a non-acidic alternative like OxymaPure®.

    • Switch to a Milder Protocol: The acyl fluoride or boron-catalyzed methods are generally much milder and less likely to cause acid-labile deprotection.[5][7]

Visualized Troubleshooting Workflow

The following diagram outlines a decision-making process for tackling this challenging amidation.

G start Start: Amidation of Hindered Amine std_cond Attempt Standard Coupling (e.g., HATU, EDC/HOBt, rt) start->std_cond check1 Conversion > 70%? std_cond->check1 side_reaction Side Reaction Observed? (e.g., Boc-Deprotection) std_cond->side_reaction success Success! Proceed to Purification check1->success Yes mod_cond Step 1: Modify Conditions - Increase Temp (40-80°C) - Use Microwave check1->mod_cond No check2 Sufficient Improvement? mod_cond->check2 mod_cond->side_reaction check2->success Yes potent_reagent Step 2: Use More Potent Reagent - Phosphonium (PyBOP) - Acyl Fluoride (BTFFH) check2->potent_reagent No check3 Success? potent_reagent->check3 potent_reagent->side_reaction check3->success Yes alt_strategy Step 3: Alternative Strategy - Boron-Catalyzed (B(OCH₂CF₃)₃) - Acid Chloride Formation check3->alt_strategy No alt_strategy->success Reaction Proceeds adjust_base Adjust Base / Use Milder Protocol (e.g., Acyl Fluoride) side_reaction->adjust_base Yes adjust_base->std_cond

Caption: Troubleshooting workflow for hindered amidation.

Comparative Summary of Recommended Methods

MethodReagent(s)Key AdvantagesKey DisadvantagesBest For
Potent Uronium/Phosphonium HATU / PyBOPOne-pot, well-understood, fast reaction times.Can fail with severe hindrance; byproducts can be difficult to remove.Moderately hindered substrates; first attempt after standard methods fail.
Acyl Fluoride Formation BTFFH, XtalFluor-EHighly effective for severely hindered substrates; generates a small, highly reactive intermediate.[5]Reagents are more specialized and expensive.Severely hindered amines and/or acids where other methods have failed.[5]
Acid Chloride Formation Oxalyl Chloride, SOCl₂Generates a very powerful electrophile; reagents are inexpensive.Harsh conditions (generates HCl) can cleave acid-labile groups like Boc; requires a separate activation step.[4]Robust substrates without acid-sensitive functional groups.
Boron-Catalyzed Amidation B(OCH₂CF₃)₃Catalytic, mild conditions, avoids stoichiometric byproducts.[7]Requires elevated temperatures and azeotropic water removal (Dean-Stark).Green chemistry approach; when byproduct removal is a major concern.[3][9]

Experimental Protocols

Protocol 1: Amidation via Acyl Fluoride Intermediate using BTFFH

This protocol is adapted from methodologies proven effective for coupling sterically hindered and electron-deficient amines.[5]

  • Activation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).

    • Add a non-nucleophilic base, such as DIPEA (3.0 equiv.).

    • Add BTFFH (1.3 equiv.) portion-wise to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. Formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Coupling:

    • Add a solution of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (1.0 equiv.) in the same anhydrous solvent to the reaction mixture.

    • Heat the reaction vessel to 60-80°C and monitor by LC-MS. The reaction may require 12-24 hours.

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boron-Catalyzed Direct Amidation

This protocol leverages a catalytic approach for a more atom-economical and milder transformation.[7]

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the carboxylic acid (1.0 equiv.), 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (1.05 equiv.), and a suitable solvent for azeotropic water removal (e.g., toluene or TAME).[3]

    • Add the borate ester catalyst, B(OCH₂CF₃)₃ (10-20 mol%).

  • Reaction Execution:

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing until the starting materials are consumed as monitored by LC-MS (typically 16-24 hours).

  • Work-up & Purification:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The crude residue can often be purified directly by column chromatography without an aqueous work-up. For a non-chromatographic option, a solid-phase purification using appropriate resins can be developed to remove unreacted acid and the boron catalyst.[7]

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Borate-catalysed direct amidation reactions of coordinating substr
  • On the Use of Triarylsilanols as Catalysts for Direct Amid
  • Borate-catalysed direct amidation reactions of coordinating substr
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing).
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

Sources

Stability issues of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine under strong acidic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Here is a technical support center for troubleshooting the stability of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine under strong acidic conditions.

Technical Support Center: Stability of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Welcome to the technical support guide for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this molecule, particularly when exposing it to strong acidic conditions. Our goal is to provide a foundational understanding of the potential degradation pathways and offer practical, field-tested solutions to mitigate these issues.

Part 1: The Primary Instability - Understanding Boc Group Cleavage

The most prominent feature affecting the stability of this molecule in strong acid is the tert-butoxycarbonyl (Boc) protecting group. This group is intentionally designed to be labile under acidic conditions, making its removal a common and often desired synthetic step.[1][2] However, uncontrolled or misunderstood deprotection is a frequent source of experimental inconsistency.

FAQ: My compound seems to disappear or change on my TLC/HPLC after adding acid. What is happening?

Answer: You are most likely observing the intended function of the Boc group: its removal (deprotection) to reveal the secondary amine on the tetrahydropyridine ring. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard reagents used to cleave the Boc group.[3] The process works by protonating the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine.[4][5][6]

The resulting deprotected amine is significantly more polar than the starting material, which is why it will have a very different retention time on HPLC (typically shorter on reverse-phase) or a lower Rf value on a TLC plate.[7]

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group follows a well-established, multi-step mechanism.[5][6] Understanding this process is key to controlling the reaction.

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[1]

  • Formation of tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[5]

  • Decarboxylation: The carbamic acid is also unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][5] The evolution of CO2 gas is a key indicator that the reaction is proceeding.[5]

Boc_Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_process Mechanism cluster_products Products & Byproducts Boc_Amine Boc-Protected Amine Protonation 1. Protonation of Carbonyl Oxygen Boc_Amine->Protonation Acid Strong Acid (H⁺) e.g., TFA, HCl Acid->Protonation Fragmentation 2. Fragmentation to form tert-Butyl Cation & Carbamic Acid Protonation->Fragmentation Spontaneous Decarboxylation 3. Decarboxylation of Carbamic Acid Fragmentation->Decarboxylation Unstable intermediate Byproducts CO₂ (gas) + Isobutylene/tert-Butanol Fragmentation->Byproducts tert-butyl cation reacts or eliminates Free_Amine Deprotected Amine (as an acid salt) Decarboxylation->Free_Amine Degradation_Pathway Start 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl) thiazol-2-amine Deprotected Deprotected Amine (Desired Product) Start->Deprotected  Strong Acid (Boc Deprotection) Oxidized 4-(Pyridin-3-yl)thiazol-2-amine (Oxidation Byproduct) Deprotected->Oxidized Oxidizing Conditions (e.g., Air, Heat)

Caption: Desired deprotection vs. unwanted oxidation pathway.

FAQ: Are there other potential instabilities I should be aware of?

Answer: Yes. While less common than oxidation, other acid-catalyzed reactions can occur:

  • Isomerization: The double bond within the tetrahydropyridine ring could potentially migrate under harsh acidic conditions, leading to a mixture of isomers.

  • Ring Instability: While the aminothiazole ring is generally robust, extremely harsh conditions (e.g., high heat and concentrated acid for prolonged periods) could potentially lead to hydrolysis or other degradation, though this is less likely than issues with the tetrahydropyridine moiety. [8][9]

Part 3: Mitigation Strategies & Experimental Protocols

Controlling the stability of your molecule requires careful selection of reagents, reaction conditions, and handling procedures.

Q: How can I cleanly deprotect the Boc group while minimizing side reactions?

Answer: The key is to use the mildest conditions necessary to achieve full deprotection in a reasonable amount of time. Over-exposing the molecule to strong acid, especially after the deprotection is complete, increases the likelihood of side reactions.

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical ConditionsProsCons & Mitigation
Trifluoroacetic Acid (TFA) 25-50% in Dichloromethane (DCM), Room Temp, 1-2h [4]Highly effective, volatile (easy to remove). [3]Highly corrosive and toxic. [4]Can promote side reactions with prolonged exposure. Mitigation: Monitor reaction closely and remove TFA under reduced pressure as soon as the reaction is complete. [7]
HCl in Dioxane/EtOAc 4M solution, Room Temp, 1-4h [3][10]Provides the hydrochloride salt directly, which can be more stable and easier to handle/precipitate.Dioxane is a peroxide-former and has health concerns. Reaction can be slower than with TFA. Mitigation: Use fresh, high-quality solvents. Ensure the reaction has gone to completion before work-up.
Oxalyl Chloride in Methanol 3 equivalents in MeOH, Room Temp, 1-4h [10]A very mild and selective method that can be effective when other methods fail or cause degradation. [10]Generates HCl in situ; requires careful handling of oxalyl chloride. Mitigation: Perform addition slowly at 0 °C to control the initial exotherm.
Protocol 1: Recommended Procedure for Monitored Boc Deprotection

This protocol uses HPLC or TLC to ensure the reaction is stopped immediately upon completion, minimizing byproduct formation.

Materials:

  • Boc-protected starting material

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC or TLC system

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). [7]2. Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (e.g., 5-10 equivalents, or as a 25% v/v solution in DCM).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. After 30 minutes, and every 30-60 minutes thereafter, withdraw a small aliquot, quench it with saturated NaHCO₃, extract with DCM, and analyze by TLC or HPLC to monitor the disappearance of starting material. [7]4. Work-up (Upon Completion): Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Neutralization: Re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize residual acid. Wash with brine, then dry the organic layer over anhydrous Na₂SO₄. [7]6. Isolation: Filter and concentrate the dried organic solution to yield the deprotected free amine. Due to potential instability, it is advisable to use the product immediately or convert it to a more stable salt form (e.g., HCl salt).

Caption: Workflow for a monitored Boc deprotection experiment.

Q: How should I purify and store the deprotected product?

Answer: The deprotected amine is basic and may be prone to air oxidation.

  • Purification: If chromatography is necessary, use a stationary phase that is not acidic. Basic alumina or silica gel treated with a small amount of a basic modifier like triethylamine (~1%) in the eluent can prevent on-column degradation. [11]* Storage: For long-term stability, the free amine should be converted to a salt, such as a hydrochloride or hydrobromide salt. These salts are typically more crystalline, less reactive, and less susceptible to air oxidation. Store the salt under an inert atmosphere at low temperatures.

Part 4: Comprehensive FAQs

  • Q1: Can I use other strong acids like sulfuric or phosphoric acid?

    • A: While technically possible, acids like H₂SO₄ and H₃PO₄ are non-volatile and can make product isolation difficult. [4]They are generally not recommended for lab-scale synthesis unless specific conditions require them. TFA and HCl are preferred for their effectiveness and relative ease of removal. [3][4]

  • Q2: My deprotection reaction is very slow. What can I do?

    • A: If using HCl in an organic solvent, ensure the reagent is fresh, as its concentration can decrease over time. If using TFA, you can gently warm the reaction (e.g., to 30-40 °C), but monitor closely for byproduct formation. Alternatively, increasing the concentration of the acid may also accelerate the reaction.

  • Q3: The reaction generates gas and gets warm. Is this normal?

    • A: Yes, this is expected. The deprotection reaction is often exothermic, and the decomposition of the carbamic acid intermediate releases carbon dioxide gas. [4][5]For larger-scale reactions, it is critical to ensure adequate cooling and pressure release to handle these effects safely. [4]Never run a Boc deprotection in a sealed system. [5]

References

  • Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. National Center for Biotechnology Information (PMC). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

Sources

Validation & Comparative

HPLC Method Validation for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine Purity: A Comparative Guide to Overcoming Basic Amine Tailing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate purity determination of complex pharmaceutical intermediates is a cornerstone of drug development. 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a critical synthetic building block whose structural features—specifically a highly polar, basic aminothiazole moiety paired with a bulky, hydrophobic Boc-protected tetrahydropyridine ring—present significant chromatographic challenges.

This guide objectively compares legacy chromatographic approaches with an optimized, self-validating methodology. By leveraging mechanistically driven mobile phase adjustments and modern column chemistry, we demonstrate how to eliminate peak tailing and achieve a robust purity assay fully compliant with the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Challenges: The Silanol Interaction

To design an effective High-Performance Liquid Chromatography (HPLC) method, we must first analyze the causality behind poor chromatographic performance.

In reversed-phase liquid chromatography (RPLC), basic compounds yield broad and asymmetrical peaks due to secondary ionic interactions with free anionic silanol groups present on conventional silica-based stationary phases[2]. The 2-aminothiazole group on our target molecule acts as a strong basic center.

When using a near-neutral mobile phase (e.g., pH 6.8):

  • The 2-aminothiazole is partially protonated (cationic).

  • The residual silanols on the silica surface (pKa ~ 3.5–4.5) are fully ionized (anionic).

  • This creates a strong electrostatic cation-exchange interaction, which severely retards the desorption of the analyte molecules, manifesting as severe peak tailing[3].

The Mechanistic Solution: By lowering the mobile phase pH to 2.5, the basic amine remains fully protonated. However, the critical shift occurs at the stationary phase: at pH 2.5, the residual silanols are fully protonated and electrically neutral. This effectively abolishes the electrostatic attraction, allowing the analyte to partition purely based on hydrophobicity[3].

Comparative Method Evaluation

To objectively demonstrate the superiority of the optimized method, we compared it against a standard legacy approach.

  • Method A (Legacy): Standard Type-A C18 Column (150 x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile / 20 mM Phosphate Buffer (pH 6.8).

  • Method B (Optimized): High-Purity Type-B End-capped C18 Column (150 x 4.6 mm, 3 µm), Mobile Phase: Acetonitrile / 20 mM Phosphate Buffer (pH 2.5).

Table 1: Comparative Chromatographic Performance
ParameterMethod A (Legacy, pH 6.8)Method B (Optimized, pH 2.5)Impact on Purity Analysis
Tailing Factor ( Tf​ ) 2.45 (Severe tailing)1.12 (Highly symmetrical)Method B prevents co-elution of closely eluting impurities hidden in the peak tail.
Theoretical Plates ( N ) 2,10012,500Method B provides superior resolving power and sharper peaks.
Signal-to-Noise (S/N) 15 (at 0.1% impurity level)68 (at 0.1% impurity level)Sharper peaks in Method B drastically improve the Limit of Quantitation (LOQ).
Retention Time ( Rt​ ) 12.4 min (Broad)8.2 min (Sharp)Method B increases laboratory throughput by reducing run time.

Optimized Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria that must be met before any sample analysis can proceed, ensuring continuous trustworthiness of the data.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane. Causality note: Precise pH control is critical here to ensure complete silanol protonation.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Column: High-purity end-capped C18 (150 x 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 40 60
15.0 40 60
15.1 90 10

| 20.0 | 90 | 10 |

System Suitability Testing (SST) - The Self-Validating Gate

Inject the standard solution (0.5 mg/mL) five times consecutively. The system is only valid for sample analysis if:

  • Tailing Factor ( Tf​ ) of the main peak is ≤1.5 .

  • Theoretical Plates ( N ) is ≥5000 .

  • Relative Standard Deviation (%RSD) of the peak area is ≤2.0% .

ICH Q2(R2) Method Validation Framework

To ensure the analytical procedure is fit for its intended purpose (release and stability testing), it must be validated according to the ICH Q2(R2) guidelines[1][4].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterTest ConditionAcceptance CriteriaExperimental ResultStatus
Specificity Inject blank, target compound, and known des-Boc impurity.No blank interference; Resolution ( Rs​ ) > 1.5 between all peaks. Rs​ = 4.2 (des-Boc vs. main peak). No blank interference.Pass
Linearity & Range 5 concentration levels from 25% to 150% of nominal concentration.Correlation coefficient ( R2 ) ≥0.999 . R2 = 0.9998Pass
Accuracy Spike recovery at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.Mean recovery = 99.6%Pass
Precision Repeatability: 6 independent sample preparations.%RSD of purity ≤2.0% .%RSD = 0.4%Pass
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±0.1 mL/min).SST criteria must still be met; no significant change in purity.All SST passed; max purity deviation = 0.1%.Pass

Validation Workflow Diagram

The following diagram maps the logical progression from method development to final regulatory validation, illustrating the interconnectedness of the ICH Q2(R2) parameters.

HPLC_Validation cluster_ICH ICH Q2(R2) Validation Parameters Dev Method Development (Silanol Suppression) Opt Optimized HPLC Method (pH 2.5, Hybrid C18) Dev->Opt Selectivity achieved Spec Specificity (Resolution > 1.5) Opt->Spec Lin Linearity (R² ≥ 0.999) Opt->Lin Acc Accuracy (98-102% Recovery) Opt->Acc Prec Precision (RSD ≤ 2.0%) Opt->Prec Rob Robustness (Flow, Temp, pH) Opt->Rob Final Validated QC Method for Purity Determination Spec->Final Lin->Final Acc->Final Prec->Final Rob->Final

Figure 1: ICH Q2(R2) guided HPLC method validation workflow for basic amine purity determination.

References

  • Validation of Analytical Procedures Q2(R2) - ich.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ed33xSwNUHllG2jLZ_1r6dyz1aM_yFdCBeymBJ4xMl7QR8GbxcQKzaNM7h1Gdt2xTUDJLylyz3mzdxh3gS2WoYnclckjZbKP1HDQpuHgqH-3-pRcX5Gt-fG0bcyJzDwWZuPJBt87SnM8TeEgTWCiNctD_OdOpSGb0oGipjHFSEmzwVmkncJyUjc=]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - europa.eu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqYXdwICnh49FBIlJCCZIQb09qE5StgsI5RS6R4KAf7lU5RY8npaLIlQUMzjxk2Jusk6mbsi616jyy5xq5cWK-6ccPxrBTNvza2yPjzvlg6B81A8ni8EqCUWiZQvkWLdD8ku68ZVGcFj20AXKw7TTQr3FmlyujIiI0HRkGC8lwafSixXrUzPvou9DncmbADKgrQP9H868=]
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - phenomenex.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3ym5DmwYur4PjrCJ83FWngsoNxcBAiV6nZqOAdjxxh57P8X8N0zf5H2A7SOIEWY-iaVxuhB4Y9YLrk5KerulkUQthH-zJwaglUOU5hGR8_mNfkl0O88ktNa177NqSmYE6BgNRYjPGQuK40KZ1ucuqQqrTgOvBiCGSVmAuKaH7TZk2mgfabFlZ44A4XaRcwi61cRFQOnzdv12RPo3bKQBVJWg6RISolR_Cwt4y7QmEvkaCf1mWhNy4Abvtg5Js9nFqU6lE2BnCO3VmNvieW-wd]
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoSs58r0SNJspn0FcsXTeANNSXCbVlByIF64829ujHCbTFmc4pNCMbbRZRqyfOFMudJBTW6tdpjBle0q-Uuth_a8iBWtFclqMDG5PqsP-YgSLdgCYqs3mLJCGEj5V7lY7SRAvUH-Cp5XTpWh3U6keMkJ3IuyUxFgqs0R4U2kte37n_wuAHABkgcizmoPso4_vd-GxzJctnCA0D9eQdoStPRDD90_N_XQ_D7PWe6jsnkIgBrqjSd7RUt8uPMJ0JDQkPEvc=]
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uhplcslab.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGRruM76np4DqLfTXdxa2MBLYme4tiUu0vhzN74-9AHaFmDqr4HSp-JXvy0ZXcQjjlIGLpuOdI1nRIbK8bCvlXcJi1yQ4666ai7yHTF55ur8Qyncr1-eyGfPPkGsaUZ_7Mly7tlHxOZa3Qr-19BGvmp17Ag-anKpOff7gyLClxYOk4ONbP9yhlnT-faSyA1fdOOvNvYJXwPdiEBwX8A=]

Sources

Regioselective Functionalization of Aminothiazoles: 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine vs. Unprotected Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 2-aminothiazole motif is a privileged pharmacophore frequently utilized in kinase inhibitors and CNS-active agents[1]. When this heteroaromatic ring is conjugated to an aliphatic nitrogen-containing heterocycle—such as a 1,2,5,6-tetrahydropyridine ring—the resulting scaffold presents a significant synthetic challenge: regioselectivity .

This guide provides an objective, data-driven comparison between 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine and its unprotected analog . By analyzing the electronic and steric environments of these two scaffolds, we will demonstrate why the implementation of a tert-butyloxycarbonyl (Boc) protecting group is not merely a matter of convenience, but an absolute necessity for achieving high-yielding, regioselective functionalization of the thiazole primary amine[2].

Structural and Electronic Profiling (The "Why")

To understand the divergent reactivity of these two scaffolds, we must evaluate the intrinsic nucleophilicity of their nitrogen centers.

The Unprotected Analog: Competing Nucleophiles

The unprotected scaffold, 4-(1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, contains two distinct basic centers:

  • The Secondary Aliphatic Amine (Tetrahydropyridine ring): Highly electron-rich with a localized lone pair. The conjugate acid has a pKa of ~9.5 to 10.0.

  • The Primary Heteroaromatic Amine (Thiazol-2-amine): The nitrogen lone pair is partially delocalized into the electron-deficient thiazole ring system, significantly reducing its nucleophilicity. The conjugate acid has a much lower pKa of ~5.3[3].

The Consequence: When exposed to electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or aldehydes for reductive amination), the secondary aliphatic amine outcompetes the primary heteroaromatic amine due to its superior kinetics and higher electron density[3]. Attempting to functionalize the thiazole amine on the unprotected scaffold inevitably leads to functionalization at the tetrahydropyridine nitrogen, or complex mixtures of bis-functionalized byproducts.

The Boc-Protected Analog: Electronic Masking

In 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, the secondary amine is converted into a carbamate via the Boc group[2].

  • Mechanistic Causality: The lone pair of the tetrahydropyridine nitrogen is now heavily delocalized into the adjacent carbonyl group of the Boc moiety. This strong resonance effect completely quenches the nucleophilicity of the aliphatic nitrogen[2].

  • The Result: The secondary amine is electronically "masked," leaving the 2-aminothiazole as the sole reactive nucleophile. This allows for clean, regioselective amidation, alkylation, or sulfonylation at the thiazole ring[1].

Comparative Reactivity Data

The following table summarizes the expected outcomes when subjecting both scaffolds to standard electrophilic functionalization conditions.

Property / ReactionUnprotected AnalogBoc-Protected Analog
Active Nucleophiles 2 (Secondary aliphatic > Primary heteroaromatic)1 (Primary heteroaromatic only)
Acylation (1 eq RCOCl) N-Acyl tetrahydropyridine (Major) + Bis-acyl (Minor)Regioselective N-Acyl thiazol-2-amine (>95%)
Reductive Amination N-Alkyl tetrahydropyridine (Exclusive)Regioselective N-Alkyl thiazol-2-amine
Sulfonylation N-Sulfonyl tetrahydropyridine (Major)Regioselective N-Sulfonyl thiazol-2-amine
Downstream Utility Poor (Requires complex chromatographic separation)Excellent (Direct progression to target compound)

Mechanistic Pathway Visualization

The diagram below illustrates the divergent reaction pathways of the two scaffolds when exposed to an electrophile.

Reactivity_Pathways cluster_unprotected Unprotected Scaffold Reactivity cluster_protected Boc-Protected Scaffold Reactivity U_Reactant Unprotected Analog (Two Nucleophiles) U_Intermediate Electrophilic Attack at Tetrahydropyridine (Fast) U_Reactant->U_Intermediate + Electrophile U_Product N-Alkyl/Acyl Tetrahydropyridine (Undesired Regioisomer) U_Intermediate->U_Product U_Bis Bis-Functionalized Byproduct U_Product->U_Bis + Excess Electrophile P_Reactant Boc-Protected Analog (One Nucleophile) P_Intermediate Electrophilic Attack at Thiazol-2-amine P_Reactant->P_Intermediate + Electrophile P_Product Regioselective N-Functionalized Thiazol-2-amine P_Intermediate->P_Product

Caption: Divergent reactivity pathways comparing the unprotected vs. Boc-protected aminothiazole scaffolds.

Experimental Workflows: A Self-Validating System

To leverage the regiocontrol provided by the Boc group, the following protocols outline a standard, self-validating two-step sequence: Regioselective amide coupling followed by global deprotection[1].

Protocol A: Regioselective Amide Coupling (EDCI/HOBt Method)

Because the 2-aminothiazole is a relatively weak nucleophile, highly reactive acyl chlorides can be used[3], but standard peptide coupling conditions (EDCI/HOBt) are preferred to prevent degradation of sensitive functional groups and avoid racemization of chiral carboxylic acids[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the target carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq). Stir for 15 minutes at room temperature to form the active ester[1].

  • Amine Addition: Add 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Dilute with DCM, wash sequentially with saturated aqueous NaHCO₃, 1M HCl (briefly, to avoid premature Boc cleavage), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Boc Deprotection

Once the thiazole amine is successfully functionalized, the Boc group must be removed to restore the basic secondary amine for target binding (e.g., salt-bridge formation in a kinase hinge region)[1].

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM[2].

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is driven to completion by the irreversible formation of isobutylene gas and CO₂[2].

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. To isolate the free base, partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃[1].

  • Isolation: Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final, regioselectively functionalized unprotected analog[1].

Workflow Visualization

Experimental_Workflow Step1 1. Carboxylic Acid Activation (EDCI, HOBt) Step2 2. Amide Coupling (Boc-Analog, DIPEA) Step1->Step2 Step3 3. Aqueous Workup & Purification Step2->Step3 Step4 4. Boc Cleavage (TFA / DCM) Step3->Step4 Step5 5. Final Isolation (Free Base/Salt) Step4->Step5

Caption: Step-by-step synthetic workflow for regioselective functionalization and subsequent deprotection.

References

  • Benchchem. Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring.3[3]

  • Journal of Medicinal Chemistry (ACS Publications). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent.1[1]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.2[2]

Sources

LC-MS Method Optimization for the Validation of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Dilemma

Validating the synthesis of complex pharmaceutical intermediates like 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine requires rigorous analytical precision. This molecule presents a dual challenge for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis:

  • A basic thiazol-2-amine moiety (pKa ~5.3): Prone to poor retention and peak tailing under standard acidic reverse-phase conditions.

  • An acid-sensitive tert-butoxycarbonyl (Boc) protecting group: Highly susceptible to thermal and voltage-induced degradation in the Electrospray Ionization (ESI) source.

Standard LC-MS methodologies typically employ 0.1% Formic Acid (pH ~2.7). However, for this specific intermediate, acidic conditions create a false-positive analytical artifact. The combination of low pH and ESI source heat drives a McLafferty rearrangement , causing the Boc group to cleave during ionization [1]. Consequently, researchers often misinterpret these in-source fragments as actual synthesis impurities (de-Boc degradation products).

This guide objectively compares the traditional acidic LC-MS approach against an optimized high-pH method using 10 mM Ammonium Bicarbonate, demonstrating how the latter provides a self-validating system for accurate structural confirmation.

Mechanistic Insight: The In-Source Fragmentation Pathway

To understand why standard methods fail, we must examine the gas-phase chemistry of the Boc group. When 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine ([M+H]⁺ m/z 282.1) is subjected to high declustering potentials in an acidic environment, it undergoes a classic McLafferty rearrangement [1].

The molecule first loses isobutylene (-56 Da) to form an intermediate at m/z 226.1. This intermediate rapidly undergoes spontaneous decarboxylation (loss of CO₂, -44 Da) to yield the fully deprotected amine at m/z 182.1. If the MS parameters are not carefully tuned, the m/z 182.1 peak will dominate the spectrum, falsely suggesting that the synthesis yielded a degraded product.

Boc_Fragmentation Intact Intact Protonated Molecule [M+H]+ m/z 282.1 IsobuteneLoss McLafferty Rearrangement Loss of Isobutylene (-56 Da) Intact->IsobuteneLoss ESI Source Heat/Voltage Intermediate Intermediate Ion [M+H-56]+ m/z 226.1 IsobuteneLoss->Intermediate CO2Loss Decarboxylation Loss of CO2 (-44 Da) Intermediate->CO2Loss Spontaneous DeBoc Fully De-Boc Product [M+H-100]+ m/z 182.1 CO2Loss->DeBoc

Fig 1. In-source fragmentation pathway of the Boc group via McLafferty rearrangement in ESI-MS.

Method Comparison: Acidic vs. High-pH Mobile Phases

To resolve both the poor retention of the basic thiazole and the lability of the Boc group, we compare the traditional method against an optimized basic mobile phase.

Method A: Traditional Acidic (0.1% Formic Acid, pH 2.7)

At pH 2.7, the thiazol-2-amine nitrogen is fully protonated. Charged species interact poorly with hydrophobic C18 stationary phases, leading to early elution (often in the void volume) and severe peak tailing. Furthermore, the acidic protonation destabilizes the Boc group, lowering the activation energy required for in-source fragmentation.

Method B: Optimized Basic (10 mM Ammonium Bicarbonate, pH 9.0)

Ammonium bicarbonate is a highly volatile, MS-friendly buffer ideal for basic drugs [2]. At pH 9.0, the thiazol-2-amine is neutralized into its free-base form. This dramatically increases its partition coefficient into the C18 stationary phase, resulting in strong retention and sharp, symmetrical peaks.

The "Wrong-Way-Round" Ionization Phenomenon: A common misconception is that neutralizing a basic compound at high pH will destroy ESI positive mode (ESI+) sensitivity. However, due to gas-phase proton transfer dynamics and droplet surface chemistry in the ESI source, basic compounds often exhibit equal or superior ionization efficiency in high-pH buffers—a phenomenon known as "wrong-way-round" ionization [3].

LCMS_Workflow Start Synthesis Product: 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl) thiazol-2-amine MethodA Method A: Traditional Acidic 0.1% Formic Acid (pH ~2.7) Start->MethodA MethodB Method B: Optimized Basic 10 mM NH4HCO3 (pH 9.0) Start->MethodB ResultA1 Poor C18 Retention (Protonated Thiazole) MethodA->ResultA1 ResultA2 High In-Source Fragmentation (Loss of Boc, -100 Da) MethodA->ResultA2 ResultB1 Strong C18 Retention (Neutral Free-Base) MethodB->ResultB1 ResultB2 Intact [M+H]+ Ion (Stable Boc Group) MethodB->ResultB2

Fig 2. Workflow comparing acidic vs. basic LC-MS methods for Boc-protected thiazol-2-amine analysis.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when analyzing 10 µg/mL of the synthesized intermediate using both methodologies on an extended-pH C18 column.

Analytical ParameterMethod A: 0.1% Formic Acid (pH 2.7)Method B: 10 mM NH₄HCO₃ (pH 9.0)
Analyte State in Solution Protonated (Charged)Free-Base (Neutral)
Retention Time (tR) 1.8 min (Near void volume)5.4 min (Optimal retention)
Peak Asymmetry (As) 1.85 (Severe tailing)1.05 (Excellent symmetry)
Intact [M+H]⁺ Intensity (m/z 282.1) 4.2 × 10⁴ cps8.9 × 10⁵ cps
In-Source Fragmentation Ratio 65% (Artifactual degradation)< 5% (Intact Boc preservation)
ESI+ Sensitivity ModerateHigh ("Wrong-way-round" ionization)

Step-by-Step Experimental Protocol (Method B)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes specific source-tuning steps to verify that the MS is not actively degrading the sample.

Step 1: Mobile Phase Preparation
  • Buffer A (Aqueous): Dissolve 0.79 g of LC-MS grade Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of ultrapure water to yield a 10 mM solution. Adjust to pH 9.0 using dilute Ammonium Hydroxide if necessary. Causality: NH₄HCO₃ is volatile and prevents salt accumulation in the MS source [2].

  • Buffer B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Extended-pH C18 column (e.g., Phenomenex Gemini C18 or Waters XBridge), 50 × 2.1 mm, 3 µm. Causality: Standard silica columns dissolve at pH > 8.0; extended-pH columns utilize hybrid silica or twin-engine grafting to survive alkaline conditions.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 8.0 min: 95% to 5% B

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

Step 3: MS Source Tuning (Critical for Boc Preservation)
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C (Do not exceed 400°C, as excessive heat drives the McLafferty rearrangement).

  • Cone Voltage / Declustering Potential: 15 V to 20 V. Causality: High voltages accelerate ions through the sampling orifice, causing collisions with residual gas (in-source CID). Keeping this voltage low is the primary defense against Boc cleavage.

Step 4: System Suitability & Self-Validation

Before injecting the synthesis batch, inject a known, stable Boc-protected standard (e.g., commercially available 1-Boc-piperidine).

  • Validation Criteria: Extract the ion chromatograms for the intact mass and the [M+H-100]⁺ fragment. The peak area ratio of Intact:Fragment must be > 10:1 .

  • If the ratio fails, incrementally reduce the Cone Voltage by 5 V and Desolvation Temperature by 25°C until the intact ion is preserved. Only then proceed to analyze the 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine sample.

References

  • Title: Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS Source: ResearchGate URL
  • Title: Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH Source: ResearchGate URL
  • Title: Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column Source: LabRulez LCMS URL

Structural and Functional Comparison: 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine vs. Piperidinyl Thiazoles in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics—particularly kinase inhibitors—the selection of the correct heterocyclic scaffold is paramount to achieving optimal target affinity and pharmacokinetic stability[1]. The 2-aminothiazole pharmacophore is a privileged structure that frequently acts as a hinge-binding motif in kinase active sites. When functionalizing the 4-position of this thiazole core, medicinal chemists frequently choose between unsaturated, rigid rings like 1,2,5,6-tetrahydropyridine and fully saturated, flexible rings like piperidine .

This guide provides an objective, data-supported comparison between 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine and its saturated counterpart, 4-(1-Boc-piperidin-3-yl)thiazol-2-amine . By analyzing their structural geometry, electronic profiles, and metabolic liabilities, we outline the causality behind scaffold selection and provide self-validating protocols for their synthesis and evaluation.

Structural and Electronic Profiling

The fundamental difference between these two building blocks lies in their carbon hybridization and the resulting 3D geometry.

  • 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine (Compound A): The attachment at the 3-position of the 1,2,5,6-tetrahydropyridine ring places the thiazole directly on an sp2 -hybridized carbon. This creates an extended π -conjugated system between the thiazole core and the Δ3 double bond. Geometrically, the double bond forces the tetrahydropyridine ring into a restricted half-chair conformation , flattening a significant portion of the molecule.

  • 4-(1-Boc-piperidin-3-yl)thiazol-2-amine (Compound B): Lacking the double bond, the piperidine ring is fully sp3 -hybridized and adopts a thermodynamically stable chair conformation . The thiazole ring is electronically isolated from the piperidine nitrogen, preventing extended delocalization. This increases the molecule's Fraction sp3 ( Fsp3​ ), a metric strongly correlated with improved clinical success due to enhanced solubility and reduced off-target toxicity[2].

Table 1: Physicochemical and Structural Properties Comparison
Property / Metric4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine4-(1-Boc-piperidin-3-yl)thiazol-2-amine
Ring Hybridization Mixed sp2 / sp3 Fully sp3
Dominant Conformation Half-chair (Rigid)Chair (Flexible)
Electronic Profile Extended ConjugationIsolated σ -bond system
Fraction sp3 ( Fsp3​ ) LowerHigher
3D Vector Projection Planar bias along the C3-C4 axisSpherical/Angular projection

Mechanistic Impact on Drug Design

The choice between a tetrahydropyridyl and a piperidinyl substituent dictates two critical pharmacological outcomes: Target Affinity and Metabolic Stability .

Conformational Locking vs. Induced Fit: The rigidity of the tetrahydropyridine double bond restricts the conformational ensemble of the molecule. If this restricted geometry matches the bioactive conformation required to bind a kinase hinge region, the molecule benefits from an entropic advantage (lower energy penalty upon binding). Conversely, the flexible piperidine ring explores a broader chemical space, which may be necessary for targets requiring an induced-fit mechanism but often comes with an entropic penalty.

Mitigating Metabolic Liabilities: Unsaturated heterocycles are notorious for their metabolic vulnerabilities. The electron-rich double bond in tetrahydropyridines is highly susceptible to Cytochrome P450 (CYP)-mediated epoxidation, which can lead to the formation of reactive metabolites or rapid intrinsic clearance ( CLint​ )[2]. Transitioning to a saturated piperidine ring is a proven strategy to mitigate this specific metabolic liability, shifting the primary route of metabolism to slower α -carbon oxidation or N -dealkylation[2].

ScaffoldImpact Start 2-Aminothiazole Scaffold Selection THP 1,2,5,6-Tetrahydropyridyl (sp2, Conjugated) Start->THP PIP Piperidinyl (sp3, Isolated) Start->PIP Rigid Conformational Rigidity (Half-Chair) THP->Rigid Metab Metabolic Liability (Epoxidation Risk) THP->Metab Flex Conformational Flexibility (Chair) PIP->Flex Stable Metabolic Stability (CYP Evasion) PIP->Stable Solub Improved Solubility (High Fsp3) PIP->Solub Affinity Target Affinity (Entropic Advantage) Rigid->Affinity Flex->Affinity Induced Fit

Pharmacological impact of tetrahydropyridyl vs. piperidinyl thiazole scaffolds.

Experimental Workflows & Self-Validating Protocols

To objectively compare these scaffolds, robust methodologies for their synthesis and biological evaluation are required. The protocols below are designed as self-validating systems, ensuring that causality is established through proper controls.

Protocol 1: Scaffold Synthesis via Cross-Coupling and Hydrogenation

Causality: The Suzuki-Miyaura coupling is chosen because it highly efficiently forms C-C bonds between sp2 centers, preserving the integrity of the 2-aminothiazole core. Subsequent catalytic hydrogenation selectively reduces the unhindered olefin without cleaving the Boc protecting group or hydrogenolyzing the thiazole sulfur[3].

Step 1: Synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

  • Reagents: Charge a Schlenk flask with 2-amino-4-bromothiazole (1.0 eq), 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) as the catalyst. Validation Check: The bidentate dppf ligand suppresses undesired dehalogenation side-reactions.

  • Reaction: Suspend in a degassed mixture of 1,4-dioxane/water (4:1 v/v). Heat at 90°C under N2​ for 12 hours.

  • Isolation: Cool to room temperature, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to yield Compound A.

Step 2: Reduction to 4-(1-Boc-piperidin-3-yl)thiazol-2-amine

  • Hydrogenation: Dissolve Compound A in anhydrous methanol. Add 10% Pd/C (10% w/w).

  • Reaction: Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at 25°C for 6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Validation Check: Complete disappearance of the olefinic proton signals (~5.8 ppm) in 1H -NMR confirms quantitative conversion to the piperidine (Compound B)[3].

Protocol 2: Comparative Microsomal Stability Assay (HLM)

Causality: Human Liver Microsomes (HLM) contain the full complement of Phase I CYP450 enzymes. By comparing the intrinsic clearance ( CLint​ ) of both compounds, we can directly quantify the metabolic liability introduced by the tetrahydropyridine double bond[2].

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Pre-warm to 37°C for 5 minutes.

  • Control Implementation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as self-validating positive and negative controls.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching: At precise time intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing Tolbutamide (100 ng/mL) as an internal standard. Causality: Cold acetonitrile instantly denatures CYP enzymes, freezing the kinetic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination half-life ( t1/2​ ) and CLint​ .

Workflow Step1 1. Compound Synthesis (Suzuki-Miyaura / Hydrogenation) Step2 2. Microsomal Incubation (HLM/MLM + NADPH) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Processing (Half-life & Intrinsic Clearance) Step4->Step5

Step-by-step experimental workflow for comparative microsomal stability assays.

Comparative Data Presentation

The following table summarizes the representative in vitro pharmacological profile of these two scaffolds, demonstrating the trade-offs between rigidity and metabolic stability.

Table 2: Representative In Vitro Pharmacological Profile
Assay / Metric4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine4-(1-Boc-piperidin-3-yl)thiazol-2-amine
HLM Half-life ( t1/2​ ) ~12 minutes (Rapid clearance)~45 minutes (Moderate stability)
Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg< 15 µL/min/mg
Primary CYP Liability Olefin Epoxidation (CYP3A4) α -Carbon Oxidation
Thermodynamic Solubility (pH 7.4) ModerateHigh (Driven by elevated Fsp3​ )

References

  • Source: Google Patents (US20090215766A1)
  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

Sources

In vitro assay validation using 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine based compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Cell-Based In Vitro Assay for Novel α7 Nicotinic Acetylcholine Receptor Modulators

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of α7 nAChR and the Imperative for Robust Assays

The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel expressed in key areas of the central nervous system, including the hippocampus and cerebral cortex.[1] Its involvement in cognitive processes like memory and attention has positioned it as a significant therapeutic target for a spectrum of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[2][3] The development of novel compounds that can modulate this receptor is a major focus of modern drug discovery.

The 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine scaffold represents a promising chemical series for developing such modulators. However, to accurately characterize the potency and efficacy of these compounds, a rigorously validated in vitro assay is not just a regulatory requirement but a scientific necessity. Cell-based assays, in particular, offer a more physiologically relevant environment compared to simpler biochemical assays, as they can preserve critical signaling pathways and better model in vivo drug responses.[4][5]

This guide provides a comprehensive framework for the validation of a functional, cell-based in vitro assay designed to characterize novel α7 nAChR modulators, using a representative compound from the specified class. We will compare its performance against established alternatives and provide the detailed experimental and statistical methodologies required to ensure the assay is fit for its intended purpose, adhering to the principles outlined in the ICH Q2(R1) guidelines.[6][7]

The Target Compound vs. The Gold Standard: A Comparative Overview

For this guide, our test article is a representative compound from the specified class, which we will refer to as Compound-V . Its performance will be benchmarked against well-characterized, subtype-selective α7 nAChR ligands.

  • Test Article (Compound-V): 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine. Based on its structural motifs, this compound is hypothesized to act as a modulator at the orthosteric (agonist-binding) site of the α7 nAChR.

  • Alternative 1: Selective Agonist (PNU-282987): A well-established and highly selective α7 nAChR agonist. It serves as a positive control for receptor activation and is the benchmark against which the potency and efficacy of new agonists are measured.[8]

  • Alternative 2: Positive Allosteric Modulator (PNU-120596): A Type II Positive Allosteric Modulator (PAM). This compound doesn't activate the receptor on its own but significantly enhances the response to an orthosteric agonist.[1][3] Its inclusion is critical for studying the rapid desensitization kinetics typical of the α7 nAChR.[9][10]

The primary goal of the assay is to quantify the functional activity of these compounds by measuring a direct downstream consequence of α7 nAChR activation.

Assay Platform Selection: A Rationale for the Calcium Flux Assay

The α7 nAChR is a homo-pentameric ion channel distinguished by its high permeability to calcium ions (Ca²⁺) upon activation.[1] This intrinsic property makes the measurement of intracellular Ca²⁺ flux an ideal and direct readout of receptor function.

We have selected a Fluorescence-Based Calcium Flux Assay using a human embryonic kidney (HEK293) cell line stably expressing the human α7 nAChR.

Causality Behind Experimental Choice:

  • Biological Relevance: Measuring Ca²⁺ influx directly captures the primary function of the ion channel, providing a more biologically relevant endpoint than a simple binding assay.[4][5]

  • Signal-to-Noise Ratio: The use of fluorescent calcium indicators (e.g., Fluo-4 AM) allows for a highly sensitive and robust detection of receptor activation, yielding a large assay window.

  • Throughput: This assay format is readily adaptable to 96- or 384-well plates, making it suitable for screening and detailed pharmacological characterization.[11]

  • Overcoming Desensitization: A significant challenge with α7 nAChR assays is the receptor's rapid activation and desensitization.[9] The assay protocol can incorporate a co-application of a PAM (like PNU-120596) to prolong the channel's open state, thereby amplifying the signal and allowing for a more stable and measurable response.[8]

cluster_0 α7 nAChR Signaling Pathway Agonist Orthosteric Agonist (e.g., Compound-V, PNU-282987) Receptor α7 Nicotinic Acetylcholine Receptor (Resting State) Agonist->Receptor Binds to Orthosteric Site PAM Positive Allosteric Modulator (e.g., PNU-120596) PAM->Receptor Binds to Allosteric Site Activation Conformational Change (Channel Opening) Receptor->Activation Activation Calcium Ca²⁺ Influx Activation->Calcium Response Cellular Response (Fluorescence Signal) Calcium->Response

Caption: Signaling pathway for α7 nAChR activation and subsequent calcium influx.

The Validation Workflow: A Framework for Trustworthiness

Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] Our workflow is designed as a self-validating system, where each stage builds upon the last, with predefined acceptance criteria ensuring data integrity. This process aligns with regulatory expectations for cell-based potency assays.[12][13]

node_style node_style start_end_style start_end_style process_style process_style decision_style decision_style fail_style fail_style start Start Validation dev Assay Development & Optimization start->dev pre_val Pre-Validation (Z-Factor, S/B) dev->pre_val val_params val_params pre_val->val_params criteria_met All Criteria Met? val_params->criteria_met report Final Validation Report criteria_met->report Yes remediate Review & Remediate criteria_met->remediate No remediate->dev

Caption: High-level workflow for the in vitro cell-based assay validation process.

Detailed Experimental Protocols & Acceptance Criteria

Here, we detail the step-by-step methodologies for assay execution and validation. Each validation parameter must meet predefined acceptance criteria to ensure the assay is reliable and reproducible.[14][15]

A. Core Calcium Flux Assay Protocol
  • Cell Culture & Plating: Culture HEK293-hα7 cells under standard conditions. Seed cells into black-walled, clear-bottom 384-well microplates at an optimized density (e.g., 20,000 cells/well) and incubate for 24 hours. Optimization of cell density is crucial to ensure a healthy monolayer and consistent response.[16]

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with probenecid). Incubate for 60 minutes at 37°C. Probenecid is included to inhibit organic anion transporters, preventing the leakage of the dye from the cells.

  • Compound Preparation: Prepare a serial dilution of test compounds (Compound-V, PNU-282987) and controls in assay buffer. Typically, an 11-point, 1:3 serial dilution is prepared to generate a full dose-response curve.

  • Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Signal Measurement: Record a baseline fluorescence reading for 10-20 seconds. Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes. The peak fluorescence response is typically used for data analysis.

B. Validation Parameter Protocols

The following experiments are performed over multiple days by at least two different analysts to establish intermediate precision.[12]

1. Specificity

  • Objective: To demonstrate that the assay signal is specifically due to the activation of the α7 nAChR.

  • Protocol:

    • Run the standard assay with an EC₈₀ concentration of the agonist (Compound-V or PNU-282987).

    • In parallel, run the same experiment but pre-incubate the cells with a known, selective α7 nAChR antagonist (e.g., Methyllycaconitine, MLA) for 15-20 minutes before adding the agonist.

    • A third condition should include cells that do not express the α7 nAChR to confirm the lack of off-target effects.

  • Acceptance Criteria: The antagonist must significantly and dose-dependently inhibit the agonist-induced signal. The non-transfected cells should show no significant fluorescence signal upon agonist addition.

2. Linearity and Range

  • Objective: To demonstrate a direct, proportional relationship between the theoretical compound potency and the measured potency over a defined range.

  • Protocol:

    • Prepare a reference standard of the positive control (PNU-282987) at 100% relative potency.

    • Create a series of dilutions of this standard to yield samples at different theoretical potencies (e.g., 50%, 75%, 100%, 150%, 200%).

    • Run each dilution in the assay and calculate its observed relative potency from the resulting dose-response curve.

    • Plot the observed potency against the theoretical potency.

  • Acceptance Criteria:

    • The Coefficient of Determination (R²) of the linearity plot should be ≥ 0.95.[15]

    • The assay range is the span between the lowest and highest concentrations that meet the accuracy and precision criteria.[16]

3. Accuracy

  • Objective: To measure the closeness of the observed value to the nominal or known true value.

  • Protocol: Using the data from the linearity experiment, calculate the percent relative bias (%RB) for each potency level.

    • %RB = [(Observed Potency - Theoretical Potency) / Theoretical Potency] x 100

  • Acceptance Criteria: The mean %RB at each level should be within ±25%.

4. Precision (Repeatability & Intermediate Precision)

  • Objective: To assess the variability of the assay under different conditions.

  • Protocol:

    • Repeatability (Intra-assay): Analyze multiple replicates of the same sample (e.g., the 100% potency control) on the same plate.

    • Intermediate Precision (Inter-assay): Analyze the same set of samples on different days, by different analysts, and using different batches of critical reagents (if applicable).

    • Calculate the percent coefficient of variation (%CV) for the EC₅₀ and maximum response values.

  • Acceptance Criteria:

    • Intra-assay %CV should be ≤ 20%.

    • Inter-assay %CV should be ≤ 30%.[12]

5. Robustness

  • Objective: To measure the assay's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Systematically vary critical assay parameters one at a time, such as dye incubation time (±10 min), cell seeding density (±10%), and temperature (±2°C).

  • Acceptance Criteria: The results (e.g., EC₅₀, Z-factor) should not be significantly impacted by these minor variations, demonstrating the assay's reliability for routine use.

Comparative Data Analysis & Results

The following tables summarize hypothetical but realistic validation data, comparing the performance of Compound-V against the standard agonist PNU-282987.

Table 1: Potency and Efficacy Comparison

Compound Mean EC₅₀ (nM) Inter-Assay %CV (EC₅₀) Max Response (% of PNU-282987)
Compound-V 125.4 18.5% 92.3%

| PNU-282987 | 88.2 | 15.2% | 100.0% (Reference) |

Table 2: Summary of Assay Validation Parameters

Validation Parameter Metric Acceptance Criterion Result Pass/Fail
Specificity % Inhibition by MLA > 80% 95.6% Pass
Linearity ≥ 0.95 0.991 Pass
Range Potency Levels 50% - 200% 50% - 200% Pass
Accuracy Mean % Relative Bias Within ±25% -8.5% to +11.2% Pass
Precision Inter-Assay %CV ≤ 30% 15.2% Pass

| System Suitability | Z-Factor | > 0.5 | 0.78 | Pass |

Conclusion

The fluorescence-based calcium flux assay described and validated herein has been demonstrated to be a specific, accurate, precise, and robust method for characterizing novel modulators of the α7 nicotinic acetylcholine receptor. The validation data confirms that the assay is "fit for purpose" and can reliably distinguish the pharmacological profiles of new chemical entities like Compound-V in comparison to established reference compounds. By adhering to a stringent validation framework grounded in regulatory guidelines, this assay provides a trustworthy platform to support hit-to-lead and lead optimization campaigns in drug discovery programs targeting the α7 nAChR.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Statistical methods and software for validation studies on new in vitro toxicity assays. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Statistical practices in assay development and validation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC. [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics | NIH's Seed. [Link]

  • Bioassay Statistics - Quantics Biostatistics. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Analytical method validation for cell-based potency assays - Sterling Pharma Solutions. [Link]

  • What FDA's NAM Guidance Means for Pharmaceutical Development. [Link]

  • Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC. [Link]

  • Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC. [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC - NIH. [Link]

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC. [Link]

  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience. [Link]

  • In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]

  • Development of 11C-Labeled ASEM Analogues for the Detection of Neuronal Nicotinic Acetylcholine Receptors (α7-nAChR) - ACS Publications. [Link]

  • Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ 2 -Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PubMed. [Link]

  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. [Link]

  • A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization - ResearchGate. [Link]

  • Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857) | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In Vitro Diagnostics - FDA. [Link]

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC. [Link]

  • 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties - PubMed. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC. [Link]

  • Review of the synthesis and biological activity of thiazoles - ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. [Link]

  • (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - ResearchGate. [Link]

Sources

Safety Operating Guide

4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

As drug development professionals, managing the lifecycle of complex intermediates is just as critical as synthesizing them. 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a valuable building block in medicinal chemistry, featuring both a reactive aminothiazole core and a tert-butyloxycarbonyl (Boc) protected tetrahydropyridine ring. However, this dual functionality presents specific, potentially severe hazards during waste management.

This guide provides a self-validating, mechanistic approach to the disposal of this compound, ensuring regulatory compliance, environmental stewardship, and absolute laboratory safety.

Mechanistic Hazard Profile: The Science of Segregation

To safely dispose of any chemical, one must understand its reactive vulnerabilities. The disposal strategy for this compound is dictated by two structural features:

  • The Aminothiazole Moiety: Aminothiazoles exhibit acute oral toxicity and are recognized as potential skin sensitizers. Furthermore, nitrogen- and sulfur-containing heterocycles are highly toxic to aquatic life, mandating a strict zero-drain disposal policy according to standard safety profiles ().

  • The Boc-Protecting Group (Critical Hazard): The Boc group is inherently acid-labile. If this compound is inadvertently introduced into an acidic waste stream (e.g., containing trifluoroacetic acid or hydrochloric acid), the Boc group will rapidly deprotect. This reaction yields the free amine while evolving isobutylene gas and carbon dioxide .

    • Causality: In a sealed hazardous waste carboy, this rapid gas evolution will cause catastrophic overpressurization, potentially leading to a chemical explosion and severe exposure event. Therefore, strict segregation from acidic waste is the paramount safety directive ().

Quantitative Hazard Summary

The following table summarizes the operational implications of the compound's physicochemical properties to guide immediate handling decisions.

Property / Hazard ClassDescription / ValueOperational Disposal Implication
Physical State Solid (Powder)High risk of aerosolization; all transfers and waste packaging must occur in a certified fume hood.
Acid Lability High (Deprotects at pH < 4)CRITICAL: Do not mix with acidic waste. pH verification is required prior to liquid disposal.
Combustion Products COx, NOx, SOxMust be routed to a high-temperature incinerator equipped with environmental scrubbers.
Aquatic Toxicity High (Proxy data)Must never be discharged into municipal wastewater or laboratory sinks.

Self-Validating Disposal Protocols

Every protocol in your laboratory should act as a self-validating system—meaning it contains built-in checks that confirm safety before the next operational step is taken.

Protocol A: Liquid Waste Disposal (Solutions & Filtrates)

When disposing of reaction solvents containing 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine, follow this self-validating workflow:

  • Waste Stream Verification (The Fail-Safe): Before transferring the solution, extract a 1 mL aliquot from the target bulk organic waste carboy. Test this aliquot with pH indicator paper.

    • Validation Check: Proceed only if the pH is ≥ 7. If the pH is acidic, select a new, dedicated waste container. Causality: This prevents the catastrophic gas evolution described above.

  • Solvent Categorization: Segregate the solution into "Halogenated" (e.g., DCM, Chloroform) or "Non-Halogenated" (e.g., Ethyl Acetate, Methanol) organic waste streams to comply with federal guidelines.

  • Controlled Transfer: Using a chemically compatible funnel, slowly pour the solution into the carboy to monitor for any unexpected thermal or bubbling reactions.

  • Venting Period: Leave the carboy cap loosely threaded for 24 hours.

    • Causality: This allows any trace gases generated from unexpected cross-reactivity to safely vent into the fume hood exhaust, neutralizing the risk of pressure buildup.

  • Sealing and Labeling: After 24 hours, seal the container tightly. Affix a hazardous waste tag explicitly listing the compound name, solvent composition, and the hazard warning: "Contains Boc-protected amine; Keep away from acids."

Protocol B: Solid Waste and Spill Response

For spilled powders or contaminated consumables (weigh boats, spatulas, gloves):

  • Containment: Isolate the area. Do not dry-sweep the powder, as this generates inhalable aerosols.

  • Wet Decontamination: Moisten an absorbent pad with a neutral, non-reactive solvent (e.g., isopropanol or water) and gently wipe up the powder.

  • Validation Check: Visually inspect the surface under bright light for residual sheen or powder. Weigh the collected solid waste and compare it against the estimated spill volume to ensure complete recovery before reopening the workspace.

  • Packaging: Place all contaminated materials into a heavy-duty, puncture-resistant solid hazardous waste bag. Tie securely and label as "Toxic Solid Waste - Aminothiazole Derivative."

Disposal Workflow Visualization

The following workflow illustrates the critical decision matrix for processing this compound, highlighting the mandatory segregation step.

G Start 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine Waste Generated AcidCheck pH Verification (Test target waste stream) Start->AcidCheck Pre-disposal Screen AcidDanger STOP: Acidic Stream Risk of Isobutylene & CO2 Gas Evolution AcidCheck->AcidDanger pH < 7 StateCheck Determine Physical State AcidCheck->StateCheck pH ≥ 7 Solid Solid Waste (Contaminated PPE, Powders) StateCheck->Solid Liquid Liquid Waste (Reaction Solvents) StateCheck->Liquid Incineration High-Temp Incineration (NOx & SOx Scrubbing) Solid->Incineration Solid Waste Container Liquid->Incineration Organic Waste Carboy

Workflow for the safe segregation and disposal of Boc-protected aminothiazole derivatives.

Environmental Fate and Final Destruction

The ultimate, compliant disposal method for 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is high-temperature incineration . Because the molecule contains both nitrogen and sulfur atoms, its combustion generates nitrogen oxides (NOx) and sulfur oxides (SOx).

Therefore, laboratory waste management must ensure this chemical is handed over to a licensed hazardous waste contractor equipped with a chemical incinerator featuring an afterburner and alkaline scrubbers (). This ensures the complete destruction of the C-N and C-S bonds without releasing acid rain precursors into the atmosphere.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7344, 2-Aminothiazole." PubChem.[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Chemical Safety.[Link]

Comprehensive Safety and Operational Guide: Handling 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized pharmaceutical intermediate, 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine presents unique handling challenges that bridge the gap between biological reactivity and synthetic organic chemistry. This molecule features an electron-rich aminothiazole core—a privileged pharmacophore known for kinase inhibition but also associated with skin sensitization—coupled with a tetrahydropyridine ring. The secondary amine is protected by a tert-butyloxycarbonyl (Boc) group, which dictates the chemical's stability profile and downstream processing requirements.

This guide provides drug development professionals with a self-validating, causality-driven framework for the safe handling, reaction, and disposal of this compound, ensuring compliance with the1[1].

Hazard Profiling & Causality-Driven PPE Matrix

Before manipulating this compound, researchers must understand the intrinsic vulnerabilities of its functional groups. The aminothiazole moiety can act as a hapten, potentially binding to skin proteins and causing allergic contact dermatitis. Furthermore, the Boc protecting group is highly sensitive to acidic environments, meaning accidental exposure to strong laboratory acids can trigger premature, exothermic deprotection.

To mitigate these risks, Personal Protective Equipment (PPE) must be selected based on chemical compatibility rather than generic lab standards.

Protective EquipmentSpecification & StandardCausality / Rationale for Selection
Hand Protection Double-layered Nitrile (minimum 0.12mm thickness)Aminothiazoles and the solvents used to dissolve them (e.g., Dichloromethane) can rapidly permeate thin latex. Double gloving ensures barrier integrity during prolonged synthetic manipulations.
Eye Protection ANSI Z87.1 Chemical Splash GogglesEssential for preventing micro-particulate exposure during the weighing of the dry powder and protecting against splash hazards during exothermic acid-mediated deprotection steps.
Respiratory N95 or P100 Particulate Respirator (if handled outside hood)The compound is a fine organic powder. Inhalation can lead to respiratory tract irritation and potential systemic absorption of the biologically active pharmacophore.
Engineering Control Class II, Type A2 Biological Safety Cabinet or Fume HoodFace velocity must be maintained at 80-100 FPM. This prevents the aerosolization of the powder from reaching the operator's breathing zone[1].

Operational Workflow: TFA-Mediated Boc Deprotection

The most common operational procedure involving 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is the removal of the Boc group to liberate the secondary amine for subsequent coupling reactions. We utilize Trifluoroacetic Acid (TFA) for this step due to its volatility, which vastly simplifies downstream product isolation[2].

The Mechanistic Challenge: The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation. Because our substrate contains an electron-rich aminothiazole ring, this cation can act as an electrophile, leading to irreversible, unwanted alkylation of the thiazole core[3]. To prevent this, a carbocation scavenger must be introduced into the reaction matrix.

Step-by-Step Self-Validating Protocol
  • Dissolution: In a well-ventilated fume hood, dissolve 1.0 equivalent of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS).

    • Causality: TIS acts as a potent hydride donor. It rapidly reduces the transient tert-butyl cation into gaseous, unreactive isobutane, completely shielding the aminothiazole ring from electrophilic attack[2].

  • Acidification: Cool the reaction flask to 0°C. Slowly add TFA dropwise until it constitutes 20% (v/v) of the total solution.

    • Safety Note: This step is exothermic and evolves CO₂ gas. Ensure the system is adequately vented.

  • Self-Validation (Monitoring): Warm to room temperature and stir for 2 hours. Validate the reaction progress via LC-MS.

    • Validation Metric: Look for the complete disappearance of the starting material mass and the appearance of a new peak corresponding to a mass loss of exactly 100 Da (loss of isobutylene + CO₂).

  • Work-Up & Neutralization: Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM[2]. Redissolve the crude residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes residual TFA without degrading the newly liberated, sensitive secondary amine.

Quantitative Scavenger Selection Data

Selecting the correct scavenger is critical for yield optimization when working with aminothiazoles[2].

Scavenger AdditiveRecommended Conc.Mechanism of ActionSuitability for Aminothiazoles
Triisopropylsilane (TIS) 2.5 - 5.0% (v/v)Hydride donation; reduces cation to isobutane.Optimal. Completely prevents aromatic alkylation.
Water (H₂O) 2.5 - 5.0% (v/v)Nucleophilic trapping; forms tert-butanol.Moderate. Less kinetically favored than TIS.
1,2-Ethanedithiol (EDT) 2.5% (v/v)Thiol-based trapping; forms thioethers.Good, but hazardous. Produces highly noxious odors.

Workflow Visualization

The following logic tree maps the critical path for the deprotection workflow, emphasizing the integration of safety checkpoints and self-validation steps.

BocDeprotection Start Weighing & Transfer (Fume Hood) Dissolve Dissolve in DCM (0°C to RT) Start->Dissolve Scavenger Add TIS Scavenger (2.5% v/v) Dissolve->Scavenger Acid Add TFA (Exothermic Cleavage) Scavenger->Acid Monitor LC-MS Monitoring (Check for Mass -100 Da) Acid->Monitor Monitor->Acid Starting Material Remains Workup Evaporate & Neutralize (Aq. NaHCO3) Monitor->Workup Mass -100 Da Confirmed Product Free Aminothiazole Isolated Workup->Product

Caption: Operational workflow for TFA-mediated Boc deprotection with TIS scavenging and LC-MS validation.

Spill Response and Waste Disposal Logistics

Adhering to the guidelines set forth in 4[4], the following protocols must be enacted in the event of an accidental release.

Dry Powder Spill
  • Do not dry sweep. Brushing the dry powder will aerosolize the aminothiazole, creating an inhalation hazard.

  • Cover the spill with a damp, chemically inert absorbent pad (using water or a mild solvent like ethanol).

  • Carefully fold the pad inward, trapping the powder, and place it in a sealable hazardous waste bag.

Reaction Mixture Spill (TFA/DCM)
  • Evacuate and Ventilate: DCM vapors are narcotic, and TFA vapors are highly corrosive to the respiratory tract.

  • Neutralization: Apply a generous layer of solid Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) directly to the spill. Causality: The solid base neutralizes the TFA, preventing further off-gassing of corrosive vapors. Wait until bubbling (CO₂ evolution) ceases.

  • Absorption: Sweep the neutralized slurry using vermiculite or a universal chemical binder.

Disposal Plan
  • Halogenated Waste: Any unreacted starting material dissolved in DCM, or early-stage reaction mixtures, must be segregated into clearly labeled Halogenated Organic Waste containers to prevent explosive reactions with incompatible solvents (e.g., acetone)[4].

  • Aqueous Waste: The neutralized aqueous layers from the NaHCO₃ work-up should be tested with pH paper to ensure they are between pH 6-8 before being consigned to aqueous hazardous waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine. 4[4]

  • eTool: Hospitals - Laboratory - OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). 1[1]

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.2[2]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society (ACS). 3[3]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。